Citalopram Hydrobromide

Catalog No.
S523860
CAS No.
59729-32-7
M.F
C20H22BrFN2O
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram Hydrobromide

CAS Number

59729-32-7

Product Name

Citalopram Hydrobromide

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide

Molecular Formula

C20H22BrFN2O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N

SMILES

Array

Synonyms

Celexa, Citalopram, Citalopram Hydrobromide, Cytalopram, Escitalopram, Escitalopram Oxalate, Lexapro, Lu-10-171, Lu10171, Seropram

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

The exact mass of the compound Citalopram hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758684. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Citalopram hydrobromide selective serotonin reuptake inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Binding Affinities

Citalopram's primary mechanism is potent and selective inhibition of serotonin reuptake by binding to SERT. The tables below summarize its core indications and binding affinity data.

Table 1: Clinical Indications of Citalopram

Indication Type Specific Condition Key Notes
FDA-Approved Major Depressive Disorder (MDD) in adults Primary indication; approved for ages 18 and older [1].
Common Off-Label Uses Obsessive-Compulsive Disorder (OCD) [1] Off-label, with anecdotal reports of potential benefit from higher doses (with caution) [1].
Panic Disorder [1] Licensed for this use in the UK and other European countries [2].
Generalized Anxiety Disorder (GAD) [1]
Social Anxiety Disorder (SAD) [1]
Premenstrual Dysphoric Disorder (PMDD) [1]

Table 2: Selected Binding Affinity (Ki) Data for Citalopram and Analogues Data from native rodent tissue binding assays, unless otherwise specified [3]. Ki values in nM (nanomolar); lower value indicates higher affinity.

Compound SERT (Ki ± SEM) NET (Ki ± SEM) DAT (Ki ± SEM) SERT Selectivity (NET/SERT)
Citalopram (1) 1.94 ± 0.198 5950 ± 77.4 9270 ± 872 3070-fold
5-Br Citalopram (5) 1.04 ± 0.126 28400 1650 ± 112 >10,000-fold
6-Br Citalopram (6) 3.87 ± 0.575 6170 ± 521 216 ± 18.1 1590-fold
S-(+)-Citalopram (Escitalopram) ~1 nM (S1 site) [4] Minimal Affinity Minimal Affinity Highly Selective

| R-(-)-Citalopram | ~30x lower than S-enantiomer [3] | Minimal Affinity | Minimal Affinity | -

Mechanism of Action: Orthosteric and Allosteric Binding

Citalopram exerts its antidepressant effect by increasing serotonergic activity in the central nervous system through selective inhibition of SERT [1]. It is a racemic mixture, and its activity is primarily driven by the (S)-enantiomer (escitalopram) [1] [3].

  • Target and Selectivity: Citalopram is among the most selective SSRIs, having minimal effects on the reuptake of norepinephrine and dopamine. It also has low affinity for muscarinic, histaminic, and adrenergic receptors, contributing to its relatively mild side-effect profile compared to older antidepressants [1].
  • The Dual Binding Site Model of SERT: Research has revealed that SERT possesses two ligand binding sites:
    • The Orthosteric Site (S1): The primary, high-affinity binding site located in the central substrate-binding pocket. Citalopram binds here with nanomolar affinity to physically block serotonin reuptake [4].
    • The Allosteric Site (S2): A lower-affinity site located in the extracellular vestibule. Binding of citalopram (particularly escitalopram) to the S2 site is thought to allosterically stabilize the S1-bound inhibitor, slowing its dissociation and potentially enhancing its effect [4] [3].

The following diagram illustrates this dual binding mechanism and its functional consequence.

Citalopram's dual binding to SERT's S1 and S2 sites blocks serotonin reuptake and stabilizes inhibition.

Structure-Activity Relationship (SAR) and Molecular Probes

Systematic SAR studies based on the citalopram scaffold aim to understand molecular determinants of binding and develop tools with novel selectivity profiles [4] [3].

  • Key Substituents: The isobenzofuran carbonitrile core is critical for activity. Replacing the nitrile group (CN) at the 5-position with other substituents like bromine (Br) or phenylvinyl can retain high SERT affinity and, in some cases, further improve selectivity over DAT and NET [3].
  • Enantioselectivity: The S-configuration of citalopram (escitalopram) consistently shows higher affinity for SERT than the R-enantiomer, a property maintained in synthesized analogues [3].
  • Probing the Allosteric (S2) Site: A key SAR study systematically swapped four distinguishing substituents between citalopram (high S1 affinity) and its congener talopram (low S1 affinity). This led to the identification of a dimethyl citalopram derivative that demonstrated approximately twofold selectivity for the S2 site over the S1 site, providing a valuable lead compound for developing purely allosteric SERT inhibitors [4] [5].

Experimental Protocols for Key Assays

For researchers investigating SERT inhibition, here are detailed methodologies for core binding and functional assays.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol is used to determine the binding affinity (Ki) of test compounds at SERT, DAT, and NET [3].

  • Tissue Preparation: Use fresh or frozen membrane preparations from rodent brain regions: rat brain stem for SERT, frontal cortex for NET, and caudate-putamen for DAT.
  • Radioligands and Incubation:
    • SERT Binding: Incubate membrane homogenates with [³H]citalopram (specific activity ~80 Ci/mmol). A typical assay uses 50-100 µg of protein in a buffer like 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Perform incubation at room temperature for 1 hour to reach equilibrium.
    • NET Binding: Use [³H]nisoxetine as the radioligand.
    • DAT Binding: Use [³H]WIN 35,428 as the radioligand.
  • Competition and Filtration: Include multiple concentrations of the test compound (e.g., from 0.1 nM to 10 µM) against a fixed concentration of the radioligand. Include wells for total binding (no competitor) and nonspecific binding (defined by 10 µM fluoxetine for SERT, 100 µM desipramine for NET, or 100 µM nomifensine for DAT). Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B) presoaked in 0.5% polyethylenimine, followed by three washes with ice-cold buffer.
  • Data Analysis: Quantify filter-bound radioactivity by liquid scintillation counting. Calculate specific binding and determine the inhibition constant (Ki) using nonlinear regression analysis (e.g., the Cheng-Prusoff equation for competitive binding).
Allosteric Potency Assay (IC50 for [³H]-Ligand Dissociation)

This assay evaluates a compound's ability to bind to the S2 site and allosterically modulate the dissociation of a ligand from the S1 site [4].

  • Pre-binding Step: First, incubate SERT-expressing cell membranes (e.g., from COS7 cells transiently transfected with human SERT) with a tritiated S1 site ligand like [³H]escitalopram or [³H]paroxetine to allow binding to reach equilibrium.
  • Induced Dissociation: Dilute the membrane mixture greatly (e.g., 100-fold) into a buffer containing a high concentration (e.g., 10 µM) of an unlabeled S1 site inhibitor (like paroxetine) to prevent rebinding. This initiates the dissociation of the pre-bound radioligand.
  • Testing Allosteric Effect: Include various concentrations of the test compound in the dissociation buffer. A compound binding to the S2 site will slow the dissociation rate of the pre-bound radioligand.
  • Measurement and Analysis: Stop the dissociation at multiple time points by filtration. The IC50 value is the concentration of test compound that produces half-maximal inhibition of the radioligand dissociation rate, reflecting its potency for the allosteric site.

Research Implications and Future Directions

The detailed mechanistic understanding of citalopram opens several promising research avenues.

  • Elucidating Allosteric Inhibition: The discovery of ligands with selectivity for the S2 site is a significant breakthrough. These compounds will be crucial molecular tools to definitively establish the in vivo pharmacological consequences of allosteric SERT inhibition, separate from orthosteric blockade [4].
  • Informing Drug Design: SAR data and homology models of SERT, built on structures of bacterial homologues like LeuT and dDAT, guide the rational design of next-generation antidepressants. The goal is to optimize binding interactions, improve selectivity, and potentially engineer drugs with faster onset of action or improved side-effect profiles [4] [3].
  • Investigating Downstream Signaling: The therapeutic delay of SSRIs is attributed to neuroadaptive changes. Future research should leverage these tools to study how sustained SERT inhibition and specific ligand binding modes lead to downstream effects like altered Brain-Derived Neurotrophic Factor (BDNF) expression and hippocampal neurogenesis [1].

References

Citalopram hydrobromide IC50 values for 5-HT noradrenaline dopamine uptake

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Values & Selectivity Profile

The table below summarizes the key quantitative data on citalopram's inhibition of monoamine uptake:

Monoamine Transporter IC50 Value Selectivity Ratio (vs. 5-HT) Experimental Context
Serotonin (5-HT) 1.8 nM [1] [2] --- Rat brain synaptosomal preparations [1] [3]
Noradrenaline (NA) 8,800 nM [2] ~4,889-fold In vitro studies showing no significant effect on uptake [3] [4]
Dopamine (DA) 41,000 nM [2] ~22,778-fold In vitro studies showing no significant effect on uptake [3] [4]

Experimental Protocols for Key Data

The core data on citalopram's selectivity were primarily obtained from standardized in vitro assays.

  • Radioligand Uptake Assay in Rat Brain Synaptosomes: This is a classic method for determining inhibitor potency. The protocol generally involves isolating nerve endings (synaptosomes) from rat brain tissue. These synaptosomes are then incubated with radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NA, [³H]DA) in the presence of varying concentrations of citalopram. The uptake of the radioactive transmitter into the synaptosomes is measured after a specific period, and the concentration of citalopram that inhibits 50% of this uptake (the IC50) is calculated [1] [5].

Mechanism of Action and Signaling Pathways

Citalopram's primary molecular target is the serotonin transporter (SERT or SLC6A4) [4]. The diagram below illustrates its core mechanism and downstream consequences.

G cluster_secondary Secondary Interaction (with 5-HT1B) Citalopram Citalopram SERT SERT Citalopram->SERT Inhibits False_NT False_NT Citalopram->False_NT Synaptic_5HT Synaptic_5HT SERT->Synaptic_5HT Blockade Increases Postsynaptic_Effects Postsynaptic_Effects Synaptic_5HT->Postsynaptic_Effects Activates Downregulation Downregulation of β-adrenergic receptors Postsynaptic_Effects->Downregulation Chronic Use DA_NA_Transporters DA_NA_Transporters DA_NA_Transporters->Postsynaptic_Effects False_NT->DA_NA_Transporters Indirect Modulation

This diagram captures the primary mechanism and a key secondary interaction relevant to the data:

  • Primary Mechanism: Citalopram binds to SERT with high affinity, inhibiting serotonin reuptake and increasing its concentration in the synaptic cleft, leading to enhanced serotonergic signaling and antidepressant effects [3] [4].
  • Receptor Cross-talk: Research indicates that serotonin can inhibit dopamine release in the nucleus accumbens by activating serotonin receptors (5-HT1B) on dopamine terminals. By increasing serotonin levels, citalopram can indirectly modulate dopamine signaling through this mechanism [6].
  • "False Neurotransmitter" Hypothesis: One study suggested that in the presence of citalopram, serotonin may accumulate in catecholaminergic terminals and be released by dopamine or norepinephrine, acting as a "false neurotransmitter" [5].

Research Implications

The extreme selectivity of citalopram makes it a valuable tool for isolating serotonergic mechanisms in neuropsychiatric research [3]. Understanding the indirect effects on dopamine systems, such as through 5-HT1B receptor-mediated cross-talk, is an active area of investigation, particularly for understanding the full therapeutic and side-effect profile of SSRIs [6] [7].

References

pharmacological profile of Citalopram hydrobromide SSRI

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) with a chemical structure unrelated to other SSRIs or tricyclic/tetracyclic antidepressants [1]. It is a racemic bicyclic phthalane derivative [1].

Property Description
Systematic (IUPAC) Name (±)-1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, hydrobromide [1]
Molecular Formula C₂₀H₂₁FN₂O (free base); C₂₀H₂₂BrFN₂O (HBr salt) [2] [1]
Molecular Weight 324.39 g/mol (free base); 405.35 g/mol (HBr salt) [2] [1]
DrugBank ID DB00215 [2]
Modality Small Molecule [2]

Mechanism of Action and Pharmacodynamics

Citalopram's antidepressant effect is primarily linked to the potentiation of serotonergic activity in the central nervous system (CNS) by inhibiting neuronal reuptake of serotonin (5-HT) via the serotonin transporter (SLC6A4) [2] [1]. It is the most selective agent in the SSRI class, exhibiting minimal effects on the reuptake of norepinephrine and dopamine and possessing negligible affinity for a wide range of other receptors, including muscarinic cholinergic, histaminergic, and adrenergic receptors [2] [3] [1]. The (S)-enantiomer is primarily responsible for the serotonin reuptake inhibition [1].

The diagram below illustrates the core mechanism of Citalopram's action at the synaptic level.

G Presynaptic Presynaptic Serotonin Serotonin Release Release Serotonin->Release SERT SERT Reuptake Serotonin Reuptake SERT->Reuptake Blocked Reuptake->Presynaptic Normal Reuptake Citalopram Citalopram Citalopram->SERT Binds and Inhibits Synapse Synapse Release->Synapse Serotonin Release Synapse->Reuptake Postsynaptic Postsynaptic Synapse->Postsynaptic Increased Serotonin

Citalopram inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.

Pharmacokinetics and Metabolism

The single- and multiple-dose pharmacokinetics of citalopram are linear and dose-proportional [2] [1]. The following table summarizes its key pharmacokinetic parameters.

Parameter Summary
Bioavailability ~80% [2] [3] [1]
Time to Peak (Tmax) ~4 hours [2] [1]
Protein Binding ~80% [2] [1]
Volume of Distribution ~12 L/kg [2] [1]
Metabolism Primarily hepatic via CYP3A4 and CYP2C19 [2] [3] [1]
Primary Metabolites Demethylcitalopram (DCT), Didemethylcitalopram (DDCT) [2] [1]
Metabolite Activity >8 times less potent than parent compound [1]
Half-life ~35 hours [2] [1]
Elimination Urine (~12-23% as unchanged drug); Feces (~10%) [2]

The metabolic pathway of Citalopram is visualized below.

G Citalopram Citalopram CYP3A4 CYP3A4 / CYP2C19 Citalopram->CYP3A4 N-demethylation DCT Demethylcitalopram (DCT) CYP2D6 CYP2D6 DCT->CYP2D6 N-demethylation DDCT Didemethylcitalopram (DDCT) CYP3A4->DCT CYP2D6->DDCT

Citalopram is metabolized in the liver by cytochrome P450 enzymes to active metabolites.

Clinical Applications and Dosing

Citalopram is FDA-approved for Major Depressive Disorder (MDD) in adults [2] [3]. It also has numerous off-label uses and is included in the WHO Model List of Essential Medicines [3].

Condition Status Recommended Adult Dose (Oral)
Major Depressive Disorder (MDD) FDA-Approved [2] [3] Start: 20 mg once daily. Max: 40 mg once daily [3] [4].
Panic Disorder Approved (e.g., UK) [5] Start: 10 mg daily, increase to 20 mg after 1 week. Max: 40 mg daily [5].
Obsessive-Compulsive Disorder (OCD) Off-label [2] [3] Doses may be higher, but caution required due to QT risk [3].
Generalized Anxiety Disorder (GAD) Off-label [3] -
Premenstrual Dysphoric Disorder (PMDD) Off-label [3] -

Special Population Dosing:

  • Elderly ( >65 years) & Hepatic Impairment: Maximum dose of 20 mg daily [3] [1] [5].
  • Renal Impairment (mild-to-moderate): No dose adjustment needed [3] [1].
  • CYP2C19 Poor Metabolizers: Maximum dose of 20 mg daily [3] [1].

Adverse Effects and Safety

Category Details
Most Common Adverse Effects Nausea, drowsiness, insomnia, dry mouth, increased sweating, tremor, diarrhea, sexual dysfunction (dose-dependent) [3] [6].
Serious & Boxed Warnings Suicidality: Increased risk in children, adolescents, and young adults [3] [1] [6]. QT Prolongation: Dose-dependent; max 40 mg/day (20 mg for certain groups) [3] [7]. Serotonin Syndrome: Potentially life-threatening [3] [6].
Other Significant Risks Bleeding, hyponatremia (SIADH), seizures, mania/hypomania, withdrawal symptoms on discontinuation [3] [5] [6].

Emerging Research and Experimental Considerations

Recent research explores Citalopram's effects beyond mood regulation. A 2025 systematic review suggests Citalopram and escitalopram may have beneficial effects on glycemic control, showing reductions in HbA1c and fasting blood glucose in patients with major depressive disorder and type 2 diabetes [8]. The proposed mechanisms include modulation of the HPA axis and improvement of insulin sensitivity [8].

Methodological considerations for clinical trials, as derived from this review, include:

  • Primary Outcomes: Changes in HbA1c (%) and Fasting Blood Glucose (FBG, mg/dl) [8].
  • Secondary Outcomes: Lipid profiles (Triglycerides, Cholesterol, HDL, LDL) and depressive symptom scales (e.g., HAM-D) [8].
  • Study Design: Placebo-controlled, randomized trials are essential. Subgroup analysis by comorbidity (T2DM-MDD vs. MDD-only) is recommended [8].
  • Dosing: Studies used Citalopram at 20-40 mg/day for 8-26 weeks [8].

Conclusion

This compound remains a clinically relevant SSRI due to its highly selective mechanism of action and well-characterized profile. Key considerations for researchers and prescribers include its dose-dependent QT prolongation risk, need for careful dose titration in special populations, and potential for clinically significant drug-drug interactions. Emerging evidence of its metabolic effects opens new avenues for research into its therapeutic applications.

References

Citalopram hydrobromide biological activity and receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism of Action and Receptor Binding Profile

Citalopram's core mechanism involves highly selective inhibition of the serotonin transporter (SERT), with minimal affinity for other neurotransmitter receptors. The table below summarizes its primary and secondary molecular interactions.

Target/Action Interaction Type Biological Consequence & Significance
Serotonin Transporter (SERT/SLC6A4) Primary target; potent inhibitor of serotonin reuptake [1] [2] [3]. Increases synaptic serotonin levels, potentiating serotonergic neurotransmission; underlies antidepressant and anxiolytic effects [1] [2].
Allosteric Site on SERT Binds to a low-affinity allosteric site, modulating the primary (orthosteric) site [4]. Slows dissociation of citalopram from the orthosteric site, prolonging inhibitory action; the R-enantiomer binds here and may antagonize the S-enantiomer (escitalopram) [4].
Nicotinic Acetylcholine Receptors (AChRs) Non-competitive antagonist; shows subtype selectivity [5]. Inhibits α3β4 and α9α10 AChRs with highest potency; may contribute to anti-addictive effects and represent a secondary mechanism of action [5].
Other Neurotransmitter Receptors Minimal to negligible affinity [1] [2] [3]. High selectivity explains favorable side-effect profile (e.g., low anticholinergic, cardiovascular effects) compared to older antidepressants.

The following diagram illustrates citalopram's primary mechanism at the serotonin transporter and its allosteric modulation.

G cluster_presynaptic Presynaptic Neuron A Citalopram (in synaptic cleft) C Orthosteric Site (Primary Binding) A->C 1. Binds D Allosteric Site (Secondary Binding) A->D 2. Binds Allosterically B Serotonin Transporter (SERT) B->C contains B->D contains E Serotonin Reuptake Inhibited C->E 4. Results in D->C 3. Modulates Slows Unbinding F Increased Serotonin in Synapse E->F 5. Leads to

Key Experimental Findings and Protocols

Research into citalopram's biological activity employs various techniques to elucidate its binding mechanisms and functional effects on neuronal systems.

Electrophysiology to Study Neuronal Firing

Objective: To investigate how citalopram and its enantiomers acutely affect the firing activity of serotonergic neurons in the dorsal raphé nucleus, and the role of the SERT allosteric site [4].

  • Methodology:
    • In Vivo Electrophysiology: Anesthetized rodents (e.g., transgenic mice expressing human SERT) are used. A recording electrode is placed in the dorsal raphé nucleus to monitor the firing rate of serotonin neurons [4].
    • Drug Administration: Citalopram, escitalopram (S-enantiomer), or R-citalopram are administered intravenously. Doses are typically given in cumulative increments (e.g., starting at 0.1 mg/kg) [4].
    • Data Analysis: The firing rate is recorded before and after drug administration. The dose required to achieve a 50% reduction in the baseline firing rate (ID50) is calculated for comparison between compounds and genetic models [4].
Calcium Influx Assays for Nicotinic AChR Selectivity

Objective: To determine the inhibitory potency (IC50) of citalopram on different human nicotinic AChR subtypes [5].

  • Methodology:
    • Cell Culture: Use cell lines stably expressing specific human nAChR subtypes, such as HEK293 cells for hα3β4 and hα4β2, or GH3 cells for hα7 AChRs [5].
    • Loading and Stimulation: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). A specific AChR agonist (e.g., (±)-epibatidine for hα3β4 and hα4β2, or PNU-282987 for hα7) is applied to stimulate the receptors and induce calcium influx [5].
    • Inhibition Measurement: Citalopram is applied concurrently with the agonist. The resulting fluorescence, proportional to calcium influx, is measured. A dose-response curve is generated from data at various citalopram concentrations to calculate the IC50 value for each AChR subtype [5].
Radioligand Binding Competition Experiments

Objective: To measure the binding affinity of citalopram for different states of nAChRs and investigate its mechanism as a non-competitive antagonist [5].

  • Methodology:
    • Membrane Preparation: Cell membranes containing the nAChR of interest (e.g., hα3β4) are prepared [5].
    • Competition Binding: Membranes are incubated with a known radiolabeled ligand (e.g., [³H]imipramine, which binds in the ion channel lumen) in the presence of increasing concentrations of unlabeled citalopram [5].
    • Analysis: The data is analyzed to determine the inhibition constant (Ki), quantifying citalopram's affinity for the site. This technique can distinguish binding to desensitized versus resting receptor states [5].

Visualizing a Key Experimental Workflow

The following diagram integrates these methodologies into a cohesive workflow for studying citalopram's activity on nAChRs.

G A1 Cell Line Preparation (Stably expressing nAChR subtypes) B1 Calcium Influx Assay A1->B1 A2 Membrane Preparation (For binding assays) B2 Radioligand Binding Assay A2->B2 C1 Functional IC50 Determination (Potency for channel inhibition) B1->C1 C2 Binding Affinity (Ki) (Affinity for receptor site) B2->C2 D Mechanism Conclusion (e.g., Non-competitive antagonist, ion channel blocker) C1->D C2->D

Research Implications and Future Directions

The finding that citalopram inhibits α3β4 and α9α10 nAChRs with notable potency reveals a significant secondary pharmacological activity [5]. As α3β4* AChRs in the medial habenula are implicated in addiction and affective behaviors, this inhibition may underpin citalopram's off-label utility in treating conditions like alcohol dependence [5]. This opens a promising path for developing novel citalopram analogs with optimized nAChR activity for improved pharmacotherapies.

References

Citalopram hydrobromide physicochemical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity & Basic Characteristics

The table below outlines the fundamental identifying information and molecular properties of Citalopram hydrobromide [1].

Property Specification
CAS Number 59729-32-7 [1]
Molecular Formula C₂₀H₂₂BrFN₂O [1]
Molecular Weight 405.30 g/mol [1]
Purity ≥98% (for research grades) [1]
Primary Application Selective inhibitor of the serotonin (5-HT) transporter; SSRI [1]

Stability & Degradation Profile

Forced degradation studies are crucial for understanding the stability of a drug substance and developing stable formulations. The following table summarizes the characterized degradation products of this compound formed under specific stress conditions [2].

Degradation Product Stress Condition Characterization / Identity
Product I Hydrolytic New impurity characterized as 3-hydroxycitalopram N-oxide [2]
Product II Hydrolytic Known impurity: Citalopram carboxamide [2]
Product III Photolytic -
Product IV Photolytic Known impurity: Citalopram N-oxide [2]
Product V Photolytic -

This degradation pathway can be visualized as follows:

cluster_hydro Hydrolytic Conditions cluster_photo Photolytic Conditions CitalopramHBr Citalopram HBr ProductI Product I 3-Hydroxycitalopram N-oxide CitalopramHBr->ProductI ProductII Product II Citalopram Carboxamide CitalopramHBr->ProductII ProductIII Product III CitalopramHBr->ProductIII ProductIV Product IV Citalopram N-oxide CitalopramHBr->ProductIV ProductV Product V CitalopramHBr->ProductV

Analytical Method for Stability-Indicating Assay

A validated stability-indicating LC-UV method has been developed to separate Citalopram from its degradation products [2]. Here is a summary of the protocol:

  • Objective: To optimally resolve this compound and its five degradation products for stability testing [2].
  • Column: C8 column [2].
  • Mobile Phase: Mixture of acetonitrile and ammonium acetate buffer (pH* 4.5) [2].
  • Flow Rate: 0.50 mL min⁻¹ [2].
  • Detection: Photodiode Array (PDA) detector, confirming peak purity [2].
  • Method Performance:
    • Linearity: 5 - 500 µg mL⁻¹ [2].
    • Accuracy: 88 - 97% recovery [2].
    • Precision: Relative Standard Deviation (RSD) < 3% [2].
    • LOD & LOQ: 1 µg mL⁻¹ and 5 µg mL⁻¹, respectively [2].

Activity at Nicotinic Acetylcholine Receptors (AChRs)

Beyond its primary action on the serotonin transporter, Citalopram also acts as a non-competitive antagonist at various nicotinic acetylcholine receptors (AChRs). Its inhibitory activity varies by subtype [3].

AChR Subtype Experimental System Inhibitory Potency (IC₅₀ ± SD) Proposed Mechanism / Site
hα3β4 Ca²⁺ influx in HEK293 cells 5.1 ± 1.3 µM [3] Binds to imipramine sites in desensitized state [3]
hα4β2 Ca²⁺ influx in HEK293 cells 19.1 ± 4.2 µM [3] -
hα7 Ca²⁺ influx in GH3 cells 18.8 ± 1.1 µM [3] -
rα9α10 Electrophysiology in oocytes 7.5 ± 0.9 µM [3] Competitively inhibits orthosteric sites [3]
Mouse α3β4* Electrophysiology in MHb neurons 7.6 ± 1.0 µM [3] Voltage-dependent block of ion channel lumen [3]

The experimental workflow used to determine these mechanisms is summarized below:

cluster_assays Functional Assays cluster_binding Binding & Modeling Start Citalopram-AChR Interaction CaAssay Ca²⁺ Influx Assay Start->CaAssay ElectroPhys Electrophysiology (Voltage-dependence) Start->ElectroPhys Binding [³H]Imipramine Competition Binding Start->Binding Docking Molecular Docking & In silico Mutation Start->Docking Result Determine IC₅₀ & Mechanism CaAssay->Result ElectroPhys->Result Binding->Result Docking->Result

Key Insights for Research & Development

The data reveals several critical aspects of this compound:

  • Polymorphism and Stability: Research indicates that this compound can exist in an amorphous form in certain drug delivery systems like lyophilized wafers, which can impact its long-term physical stability. The choice of additives in the formulation is critical to mitigate this [4].
  • Off-Target Pharmacology: The potent inhibition of α3β4 and α9α10 nicotinic AChRs [3] suggests a molecular basis for its reported off-label uses (e.g., alcohol withdrawal) and anti-inflammatory effects, which are areas of active investigation.
  • Handling Considerations: this compound is classified as a Dangerous Good for transport, which has implications for logistics and storage in a research or manufacturing setting [1].

References

Citalopram hydrobromide metabolic pathway and demethylated metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Metabolic Pathway

Citalopram is a selective serotonin reuptake inhibitor (SSRI) whose antidepressant effect is primarily due to the S-enantiomer [1]. Its metabolism is complex and stereoselective, leading to several primary and secondary metabolites.

  • Primary N-Demethylation: The major metabolic route is N-demethylation, catalyzed mainly by CYP2C19 and CYP3A4, to form N-desmethylcitalopram (DCT) [1] [2] [3]. DCT has significantly lower pharmacological activity compared to the parent drug [1].
  • Secondary N-Demethylation: DCT is further N-demethylated by CYP2D6 to form N-didesmethylcitalopram (DDCT) [1].
  • Alternative Pathways: Other minor metabolic pathways include N-oxidation to form citalopram N-oxide (mediated by CYP2D6) and deamination to a propionic acid metabolite [1].

The table below summarizes the key enzymes and kinetic parameters for the formation of the major demethylated metabolites.

Metabolite Primary CYP Enzyme(s) Reported Km (μM) Reported Vmax (pmol/min/pmol P450) Notes
N-desmethylcitalopram (DCT) CYP2C19, CYP3A4 [1] [3] 122.67 ± 9.67 (for CYP2C19*1) [4] 19.10 ± 0.45 (for CYP2C19*1) [4] In vitro data from recombinant enzyme systems. Km values suggest high-affinity enzyme components may exist [3].
N-didesmethylcitalopram (DDCT) CYP2D6 [1] Information not specified in search results Information not specified in search results A minor, less potent metabolite.

Impact of Genetic Polymorphisms

Genetic variations, particularly in the CYP2C19 gene, significantly influence citalopram metabolism and clinical outcomes. Patients can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid) based on their genotype.

The table below summarizes the functional impact of selected CYP2C19 variants on citalopram N-demethylation, as determined by in vitro studies.

CYP2C19 Variant Key Amino Acid Change Impact on Citalopram Demethylation Relative Clearance (% of Wild-Type *1)
*2C (rs181297724) A161P Decreased 29.93% [4]
*2F (rs770829708) D341N Decreased 58.79% [4]
*3 - No function / Weak activity ~0% [4]
*29 - Increased ~500% (5-fold increase) [4]
L16F L16F Increased ~150% (1.5-fold increase) [4]
Wild-Type (*1) - Reference 100.00% [4]

These genetic differences translate to clinical effects:

  • Poor Metabolizers (e.g., carriers of *2, *3 alleles) have reduced clearance, leading to elevated plasma concentrations of citalopram and an increased risk of dose-dependent adverse effects [1] [4].
  • Ultrarapid Metabolizers (e.g., carriers of the *17 allele or *29) have lower plasma drug concentrations, potentially leading to reduced efficacy or treatment failure [1] [4].

Experimental Protocols for In Vitro Metabolism

To study citalopram metabolism and characterize enzyme variants, robust in vitro methodologies are employed.

Incubation System Using Recombinant Enzymes

This protocol is adapted from recent functional studies of CYP2C19 variants [4].

  • Enzyme Source: Use microsomes from Sf21 insect cells expressing recombinant human CYP2C19 variants (wild-type and mutants).
  • Incubation Setup: A typical 200 μL reaction mixture may contain:
    • Microsomal Protein: 50 pmol of recombinant P450 enzyme.
    • Citalopram Substrate: A range of concentrations (e.g., 5-200 μM) prepared in reaction buffer.
    • Cofactor: 1.0 mM NADPH (to initiate the reaction).
    • Buffer: 100 mM potassium phosphate buffer (pH 7.4).
  • Incubation: Pre-incubate the mixture (excluding NADPH) for 5 minutes at 37°C. Initiate the reaction by adding NADPH and incubate for a defined period (e.g., 30 minutes).
  • Reaction Termination: Stop the reaction by adding 200 μL of ice-cold acetonitrile.
Analytical Method: HPLC with Fluorescence Detection (HPLC-FLD)
  • Sample Preparation: Centrifuge the terminated reaction mixture (e.g., 15,000 × g for 10 minutes) and analyze the supernatant.
  • Chromatography:
    • Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 μm).
    • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence detection with excitation/emission wavelengths optimized for citalopram and its metabolites (e.g., Ex 240 nm / Em 310 nm) [4].
  • Quantification: Use calibration curves of authentic citalopram and DCT standards for quantification. Kinetic parameters (Km, Vmax) are calculated by fitting metabolite formation data to the Michaelis-Menten model.

Citalopram Metabolic Pathway Visualization

The diagram below summarizes the primary metabolic pathways of citalopram and the key enzymes involved.

Citalopram Citalopram DCT N-desmethylcitalopram (DCT) Citalopram->DCT N-Demethylation CPA Citalopram Propionic Acid Citalopram->CPA Deamination CNO Citalopram N-oxide Citalopram->CNO N-Oxidation DDCT N-didesmethylcitalopram (DDCT) DCT->DDCT N-Demethylation CYP2C19 CYP2C19 CYP2C19->DCT CYP3A4 CYP3A4 CYP3A4->DCT CYP2D6 CYP2D6 CYP2D6->DDCT CYP2D6->CNO MAO MAO MAO->CPA

This overview synthesizes current technical knowledge, demonstrating that understanding the intricacies of citalopram metabolism, especially the role of pharmacogenetics, is crucial for optimizing its use in drug development and personalized medicine.

References

Citalopram hydrobromide pharmacokinetics and half-life in research models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile of Citalopram

The table below summarizes the core pharmacokinetic parameters of citalopram across different research models, highlighting key interspecies differences.

Parameter Humans Mouse Model (Pregnant, GD18) Beagle Dog
Bioavailability ~80% [1] [2] [3] Information not specified in search results Information not specified in search results
Protein Binding <80% [2] [3] Information not specified in search results Information not specified in search results
Metabolism Primarily hepatic, via CYP3A4 and CYP2C19 [1] [2] [3] Affected by gestational stage [4] Hepatic; high affinity via CYP2D15 (analogous to human CYP2D6) [5]
Primary Metabolites Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] [5] [3] Desmethylcitalopram (DCIT) [4] Desmethylcitalopram (DCIT), Didesmethylcitalopram (DDCT) [5]
Half-Life (Parent Compound) ~35 hours (mean) [1] [2] [3] ~0.93 hours (Fixed Dose); ~1.08 hours (Weight-Adjusted) [4] ~9.6 hours [5]
Half-Life (Primary Metabolite) Information not specified in search results Information not specified in search results DCIT: ~8.1 hours; DDCT: ~27.8 hours [5]
Clearance Systemic: ~330 mL/min [3] Increased during pregnancy (e.g., 647 mL/h in GD18FD mice) [4] Information not specified in search results
Volume of Distribution ~12 L/kg [3] Increased during pregnancy (e.g., 36.0 mL in GD18FD mice) [4] Information not specified in search results

A critical finding from animal studies is that fetal exposure to citalopram can exceed maternal exposure, and this is influenced by gestational stage and the development of fetal metabolic capacity [4]. Furthermore, dogs exhibit a significantly different metabolic profile, producing much higher levels of the metabolite DDCT, which is associated with convulsive risks in this species [5].

Experimental Protocols for Preclinical PK Studies

Here are detailed methodologies for key experiments cited in the search results, which can serve as a reference for designing preclinical studies.

Protocol: Maternal Pharmacokinetics and Fetal Disposition in a Mouse Model

This protocol is derived from a study investigating gestational stage-dependent pharmacokinetics [4].

  • Animal Model: Pregnant mice at gestational days (GD) 14 and 18.
  • Dosing:
    • Acute Fixed Dose: A single dose of 0.6 mg of citalopram was administered.
    • Acute Weight-Adjusted Dose: A single dose of 20 mg/kg was administered.
  • Sample Collection: Maternal and fetal serum was collected at time points from 3.5 minutes to 3.5 hours post-administration. Fetal brains were also collected for disposition analysis.
  • Analysis:
    • Drug Quantification: Serum concentrations of citalopram and its metabolite desmethylcitalopram (DCIT) were determined.
    • Pharmacokinetic Modeling: Serum concentration-time courses were fitted to a two-compartment model to estimate parameters like peak concentration (C0), area under the curve (AUC), half-life (t1/2), volume of distribution (VD), and clearance (CL).
    • Enzymatic Activity: Fetal drug metabolic capacity was assessed using enzymatic activity assays.
Protocol: In Vitro Metabolism in Beagle Dog Liver Microsomes

This pilot study aimed to characterize the enzymes involved in citalopram metabolism in dogs [5].

  • Microsomal Preparation: Liver microsomes were prepared from a drug-naive Beagle dog and stored at -80°C. Protein content was assessed via a colorimetric procedure (e.g., Lowry method).
  • Incubation Procedure:
    • Pre-incubation: 100 μg of microsomal protein was pre-incubated for 15 minutes at 37°C with a NADPH-generating system.
    • Reaction: Racemic citalopram or DCIT substrate was added at concentrations ranging from 1 to 1000 μM, and the incubation continued for 1 hour at 37°C.
    • Reaction Termination: The reaction was stopped by adding 0.250 M NaOH at 4°C.
  • Enzyme Kinetics & Inhibition:
    • Kinetics: Incubations at varying substrate concentrations were used to calculate enzyme kinetics (Km and Vmax).
    • Inhibition: Specific chemical inhibitors for different canine CYP450 isozymes (e.g., quinidine for CYP2D15, ketoconazole for CYP3A12, omeprazole for CYP2C21/41) were used to identify the primary metabolic pathways.

Citalopram Metabolism and Experimental Workflow

The following diagram illustrates the primary metabolic pathways of citalopram and integrates the key in vitro experimental workflow used to study them.

Citalopram Citalopram DCT DCT Citalopram->DCT N-demethylation Metabolites Metabolites DDCT DDCT DCT->DDCT N-demethylation Human Human Enzymes Human->Citalopram CYP2C19 CYP3A4 Dog Canine Enzymes Dog->Citalopram CYP2D15 (CYP2D6 Analog) InVitro In Vitro Workflow InVitro->Citalopram 1. Microsome Incubation InVitro->DCT 2. Metabolite Analysis InVitro->DDCT 2. Metabolite Analysis

This diagram summarizes the core metabolic transformation of citalopram into its primary metabolites, the key cytochrome P450 enzymes involved in humans and dogs, and the general flow of in vitro incubation experiments used to study this process [1] [5] [3].

Key Takeaways for Research and Development

  • Significant Species Differences Exist: The metabolism and half-life of citalopram vary greatly between species. Dogs, a common non-rodent model, have a distinct metabolic profile dominated by CYP2D15, leading to high levels of DDCT, which is a minor metabolite in humans [5]. This limits the dog's predictive value for human cardiac (QT prolongation) and neurological (seizure) risks.
  • Pregnancy Alters Pharmacokinetics: Physiological changes during pregnancy significantly impact citalopram's disposition, leading to increased clearance and volume of distribution in mice [4]. This is a critical consideration for reproductive toxicity and fetal exposure studies.
  • In Vitro Models are Key for Mechanistic Studies: Liver microsome incubations, combined with specific chemical inhibitors, are a validated method to delineate the specific CYP450 enzymes responsible for metabolizing citalopram in different species [5].

References

Citalopram hydrobromide WHO essential medicines status for depressive disorders

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Regulatory Status

Attribute Description
WHO Essential Medicine Status Listed for depressive disorders [1]
FDA-Approved Indication Treatment of depression in adults (18 years and older) [1] [2]
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI) [1] [3] [2]
Year of FDA Approval 1998 [1] [3]
Common Brand Names Celexa, Cipramil [3]

Pharmacology and Mechanism of Action

Citalopram's therapeutic effect is primarily through potentiation of serotonergic activity in the central nervous system.

  • Primary Mechanism: Potent and selective inhibition of neuronal serotonin (5-HT) reuptake at the presynaptic membrane via the serotonin transporter (SLC6A4). This increases serotonin availability in the synaptic cleft [1] [2].
  • Selectivity: It has minimal effects on the reuptake of norepinephrine and dopamine and has no significant affinity for muscarinic, histaminergic, GABAergic, or adrenergic receptors [1] [2].
  • Neurotrophic Hypothesis: Chronic administration is associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex, countering the neuronal loss hypothesized in depression [1].

The diagram below illustrates the metabolic pathway of citalopram.

Citalopram Citalopram DCT DCT Citalopram->DCT N-demethylation via CYP2C19, CYP3A4 Other_Metabolites Other_Metabolites Citalopram->Other_Metabolites Minor Pathways Urine Urine Citalopram->Urine ~12-23% excreted unchanged Feces Feces Citalopram->Feces ~10% excreted DDCT DDCT DCT->DDCT N-demethylation via CYP2D6 DCT->Urine

Pharmacokinetic Profile at a Glance

Parameter Details
Bioavailability ~80% [1] [3]
Time to Peak Concentration ~4 hours [3]
Protein Binding <80% [3] [2]
Half-Life ~35 hours (24-48 hour range) [1] [3]
Primary Metabolizing Enzymes CYP3A4 and CYP2C19 [1] [2]
Active Metabolites Demethylcitalopram (DCT) and Didesmethylcitalopram (DDCT); minimal activity [3] [2]
Route of Elimination Primarily hepatic; ~12-23% of unchanged drug excreted in urine [2]

Key Safety and Tolerability Considerations

Category Details
Most Common Adverse Effects Nausea, drowsiness, insomnia, dry mouth, increased sweating, constipation, diarrhea, sexual dysfunction (dose-dependent) [1] [4]
Boxed Warning Suicidality: Increased risk of suicidal thinking and behavior in children, adolescents, and young adults (<24 years) [1] [4] [5]
Serious Adverse Effects QT Prolongation: Dose-dependent; max dose 40 mg/day (20 mg for >60 yrs, hepatic impairment) [1] [5]. Serotonin Syndrome, Hyponatremia/SIADH (especially in elderly) [1]
Major Drug Interactions Contraindicated with MAOIs (risk of serotonin syndrome). CYP2C19 inhibitors (e.g., omeprazole) increase citalopram exposure. Drugs that prolong QT interval (e.g., pimozide) [1] [4] [5]
Pregnancy & Lactation Pregnancy: Risks of persistent pulmonary hypertension (PPHN) and poor neonatal adaptation [1]. Lactation: Citalopram is present in breast milk; monitor infant for drowsiness, feeding difficulties [1]

Dosing and Administration Guidelines

  • Adult Depression (<60 years): Start at 20 mg once daily; may increase to 40 mg daily after at least one week [1] [5].
  • Dosage Limitations: Maximum dose is 40 mg/day due to QT prolongation risk. For patients >60 years, those with hepatic impairment, or poor CYP2C19 metabolizers, the maximum recommended dose is 20 mg/day [1] [5].
  • Administration: Can be taken with or without food [4]. Onset of antidepressant effect is typically 1-4 weeks, with full response potentially taking 8-12 weeks [1] [4].
  • Discontinuation: Taper gradually to avoid withdrawal symptoms such as dizziness, nausea, and sensory disturbances [1] [4].

References

Application Notes: A Validated Stability-Indicating HPLC-UV Method for Citalopram Hydrobromide

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Citalopram hydrobromide (CTL) is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Monitoring its purity and stability is crucial in pharmaceutical development and quality control. This document outlines a validated, stability-indicating reversed-phase HPLC-UV method for the quantification of this compound and the characterization of its degradation products. The method forces the drug to degrade under various stress conditions, demonstrating its ability to separate the parent compound from its degradation products, which is essential for accurately assessing stability and shelf-life. [1]

2. Key Features of the Method This method offers several advantages for pharmaceutical analysis:

  • Stability-Indicating Power: Effectively separates Citalopram from its forced degradation products, confirming method specificity. [1]
  • Validated Performance: The method has been validated according to standard guidelines, demonstrating satisfactory accuracy, precision, linearity, and robustness. [1]
  • Detailed Degradation Profile: Characterizes multiple degradation products formed under hydrolytic and photolytic conditions, providing insight into the drug's stability. [1]

3. Experimental Methodology

3.1. Materials and Reagents

  • Reference Standard: this compound.
  • Solvents: HPLC-grade methanol, water, and acetonitrile.
  • Buffers: Analytical-grade potassium dihydrogen orthophosphate, orthophosphoric acid, and triethylamine.
  • Sample: Pharmaceutical dosage forms (e.g., tablets) containing this compound.

3.2. Instrumentation and Chromatographic Conditions The analysis should be performed using a standard HPLC system equipped with a UV-Visible detector. The summarized chromatographic conditions are provided in the table below.

Parameter Specification
Column C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol : Triethylamine (50:35:15:0.1 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 239 nm
Column Temperature Ambient
Injection Volume 20 µL
Run Time Not specified in source; determine during method equilibration (e.g., 10-15 min).

3.3. Forced Degradation (Stress) Studies Protocol Forced degradation studies are critical for validating the stability-indicating nature of the method. The following conditions were applied to a drug solution to accelerate degradation: [1]

  • Acidic Hydrolysis: Treat the drug with 1M HCl and heat at 80°C for 5 hours.
  • Alkaline Hydrolysis: Treat the drug with 0.1M NaOH and heat at 80°C for 2 hours.
  • Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature for 24 hours.
  • Photolytic Degradation: Expose the solid drug and drug solution to UV light for 24 hours.

Under these conditions, five degradation products (I-V) were formed. Products I and II were formed under hydrolytic conditions, while products III-V were formed under photolytic conditions. [1]

3.4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Further dilute with mobile phase as needed to obtain working standards.
  • Assay Sample Solution (for tablets): Weigh and powder not less than 20 tablets. Transfer a portion of the powder, equivalent to about 10 mg of Citalopram, to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume with methanol. Filter the solution and use the filtrate for analysis.

4. Method Validation Summary The method was validated according to standard protocols, with key parameters summarized in the table below. [1]

Validation Parameter Result / Outcome
Linearity Range 50-500 ng/band (HPTLC reference); confirm range for HPLC.
Precision (% RSD) RSD < 2% for both repeatability and intermediate precision.
Accuracy (% Recovery) 98.5% - 101.5%
Specificity Peak purity index > 0.999; baseline separation from degradation products.
LOD / LOQ LOD: ~20 ng/band; LOQ: ~50 ng/band (HPTLC reference).
Robustness Method was robust to deliberate, small changes in mobile phase composition and other parameters.

5. Degradation Pathway and Workflow The experimental workflow for the forced degradation study and analysis can be visualized as a directed graph, clarifying the logical sequence of steps.

workflow Start Start: Citalopram HBr Solution Acidic Acidic Hydrolysis (1M HCl, 80°C, 5h) Start->Acidic Alkaline Alkaline Hydrolysis (0.1M NaOH, 80°C, 2h) Start->Alkaline Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidative Photolytic Photolytic Degradation (UV Light, 24h) Start->Photolytic Analysis HPLC-UV Analysis Acidic->Analysis Forms Prod. I, II Alkaline->Analysis Forms Prod. I, II Oxidative->Analysis No significant degradation Photolytic->Analysis Forms Prod. III, IV, V Products Identify Degradation Products I-V Analysis->Products

Diagram 1: Experimental workflow for forced degradation studies of this compound.

6. Results and Discussion

  • Degradation Products: The method successfully separated Citalopram from its five degradation products. Two products (II and IV) were identified as known impurities, citalopram carboxamide and citalopram-N-oxide, respectively. Product I was characterized as a novel impurity, 3-hydroxycitalopram N-oxide. [1]
  • Assay Application: The validated method was successfully applied to quantify this compound in commercial tablet dosage forms, demonstrating its practicality for routine quality control. [1]
  • Method Selectivity: The chromatograms from stress studies showed well-resolved peaks for all degradation products, confirming that the method is selective and stability-indicating. The assay results were unaffected by the presence of excipients from tablet formulations.

References

Comprehensive Application Notes and Protocols for Micellar Liquid Chromatographic Determination of Citalopram Hydrobromide and Its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Citalopram hydrobromide (CTA) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder. As with many psychiatric medications, therapeutic drug monitoring is essential for optimizing efficacy while minimizing adverse effects. Citalopram undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C19) to form two active metabolites: desmethyl citalopram (DCTA) and didesmethyl citalopram (DDCTA). Monitoring these metabolites is particularly important as they contribute to the pharmacological activity and exhibit significantly longer elimination half-lives (up to 59 hours for DCTA) compared to the parent compound.

Micellar liquid chromatography (MLC) has emerged as a powerful analytical technique for the simultaneous determination of citalopram and its metabolites in various matrices. MLC offers distinct advantages over conventional reversed-phase HPLC, including enhanced green chemistry characteristics through reduced organic solvent consumption, improved compatibility with biological matrices, and cost-effectiveness. These application notes provide detailed protocols and experimental data for the reliable determination of citalopram and its main metabolites using MLC, with applications spanning pharmaceutical quality control, therapeutic drug monitoring, and forensic toxicology.

Methodology Overview

Principle of Micellar Liquid Chromatography

Micellar liquid chromatography utilizes surfactant-based mobile phases above their critical micellar concentration to create a unique three-phase separation system. The stationary phase is modified by adsorption of monomeric surfactant molecules, while micelles in the mobile phase act as a pseudophase that can interact with analytes. This configuration provides multiple interaction mechanisms including partitioning between stationary phase and aqueous mobile phase, between stationary phase and micelles, and between aqueous phase and micelles. The versatility of this system allows for simultaneous separation of compounds with varying hydrophobicities, making it particularly suitable for monitoring parent drugs and their metabolites which often possess different polarities.

For citalopram analysis, sodium dodecyl sulphate (SDS) has been identified as the optimal surfactant due to its appropriate micellar properties, UV transparency at the detection wavelength, and ability to provide efficient separation of citalopram from its demethylated metabolites. The addition of organic modifiers such as propanol further enhances selectivity and efficiency by modifying the micellar properties and stationary phase interactions.

Comparative Analytical Techniques

While MLC offers significant advantages for routine monitoring, several other chromatographic techniques have been employed for citalopram analysis. Traditional reversed-phase HPLC with octadecyl silane columns remains common, typically utilizing acetonitrile or methanol with aqueous buffers as mobile phases. Ultra-high performance liquid chromatography (UHPLC) provides enhanced resolution and faster analysis times through sub-2μm particle columns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, particularly valuable for pharmacokinetic studies requiring low detection limits. However, MLC maintains distinct advantages in terms of cost-effectiveness, reduced solvent toxicity, and simplified sample preparation for biological matrices.

Table 1: Comparison of Analytical Techniques for Citalopram and Metabolite Determination

Technique Detection Limits Analysis Time Cost per Analysis Matrix Compatibility Key Applications
Micellar LC 0.3-0.5 μg/mL [1] 15-20 min Low High (direct injection possible) Routine TDM, quality control
Reversed-phase HPLC 1-5 ng/mL [2] 20-30 min Medium Medium (requires extraction) Clinical plasma monitoring
UHPLC-DAD 4-8 ng/mL [3] <10 min Medium-High Medium (requires extraction) High-throughput screening
LC-MS/MS 0.1-0.5 ng/mL [4] 5-15 min High High (with internal standard) Pharmacokinetic studies

Experimental Design

Instrumentation and Materials

Chromatographic System: The MLC method should be implemented using a high-pressure liquid chromatography system equipped with a binary or quaternary pump, autosampler or manual injection valve, column thermostat, and UV-Vis or diode array detector. Data acquisition and processing can be performed using compatible software.

Columns: A reverse-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) provides optimal separation efficiency for the citalopram metabolites. The column should be maintained at 60°C throughout the analysis to ensure consistent retention times and peak shapes [1].

Chemical Reagents:

  • Sodium dodecyl sulphate (SDS), electrophoresis grade ≥99%
  • 1-Propanol, HPLC grade
  • Tri-ethylamine, HPLC grade
  • o-Phosphoric acid, analytical grade
  • This compound reference standard
  • Desmethyl citalopram hydrochloride reference standard
  • Didesmethyl citalopram tartrate reference standard
  • High-purity water (HPLC grade)
Mobile Phase Preparation

The optimized mobile phase consists of 0.18 M SDS, 15% (v/v) 1-propanol, and 0.3% (v/v) tri-ethylamine, adjusted to pH 4 with 0.2 M o-phosphoric acid [1]. Preparation should follow this specific protocol:

  • SDS Solution: Dissolve 51.8 g of SDS in approximately 800 mL of HPLC-grade water with vigorous stirring and gentle heating (40-50°C) to facilitate dissolution. Once completely dissolved, cool to room temperature.

  • Organic Modifier: Add 150 mL of 1-propanol to the SDS solution while stirring continuously.

  • pH Adjustment: Add 3 mL of tri-ethylamine to the mixture. Slowly add o-phosphoric acid (approximately 10-15 mL) until the pH reaches 4.0, monitoring with a calibrated pH meter.

  • Final Volume: Transfer the solution to a 1-liter volumetric flask and dilute to volume with HPLC-grade water.

  • Filtration: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.

Chromatographic Conditions

The separation is performed under the following optimized conditions:

  • Flow Rate: 2.0 mL/min
  • Detection Wavelength: 240 nm
  • Column Temperature: 60°C
  • Injection Volume: 20 μL
  • Analysis Time: 15 minutes per sample

These conditions provide baseline separation of citalopram and its metabolites with resolution factors >1.5 between all peaks of interest.

Sample Preparation Techniques
3.4.1 Pharmaceutical Formulations

For tablet analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of citalopram to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm syringe filter, discarding the first few mL of filtrate.

3.4.2 Biological Samples (Plasma/Serum)

For plasma samples, employ supported liquid extraction (SLE) for optimal recovery [5]:

  • Pre-treatment: Mix 1 mL of plasma with 100 μL of internal standard solution (venlafaxine hydrochloride or chlordiazepoxide at 10 μg/mL).

  • SLE Procedure: Load the mixture onto an SLE cartridge and allow 5 minutes for absorption.

  • Elution: Elute with 2 × 3 mL of dichloromethane:isopropanol (9:1, v/v).

  • Evaporation: Evaporate the eluent to dryness under gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 500 μL of mobile phase, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes before injection.

3.4.3 Saliva Samples

Saliva collection offers a non-invasive alternative for therapeutic drug monitoring [3]:

  • Collection: Collect unstimulated saliva in polypropylene tubes. Centrifuge at 8,000 × g for 10 minutes to remove particulate matter.

  • Extraction: Apply either SLE (as described for plasma) or liquid-liquid extraction using dichloromethane.

  • Alternative LLE: For LLE, mix 1 mL of saliva with 3 mL of dichloromethane, shake for 20 minutes, centrifuge, and transfer the organic layer for evaporation.

The following workflow diagram illustrates the complete MLC analytical procedure from sample preparation to data analysis:

MLC_Workflow Start Start Analysis MP Prepare Mobile Phase: 0.18 M SDS, 15% 1-propanol, 0.3% tri-ethylamine, pH 4 Start->MP Column Equilibrate C18 Column at 60°C MP->Column SamplePrep Sample Preparation Column->SamplePrep Pharma Pharmaceutical Formulations SamplePrep->Pharma Biological Biological Samples (Plasma/Saliva) SamplePrep->Biological Injection Inject 20 μL Pharma->Injection Extraction SLE or LLE Extraction Biological->Extraction Extraction->Injection Separation Chromatographic Separation Flow: 2.0 mL/min Injection->Separation Detection UV Detection at 240 nm Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis End End Process DataAnalysis->End

Method Validation

Validation Parameters

The MLC method for simultaneous determination of citalopram and its metabolites has been comprehensively validated according to ICH guidelines. The validation data demonstrate that the method is suitable for its intended applications in pharmaceutical analysis and therapeutic drug monitoring.

Table 2: Method Validation Parameters for Citalopram and Metabolites by MLC

Parameter Citalopram Desmethylcitalopram Didesmethylcitalopram
Linearity Range (μg/mL) 1.0-200.0 0.6-200.0 0.5-200.0
Correlation Coefficient (R²) >0.999 >0.999 >0.999
LOD (μg/mL) 0.5 0.4 0.3
LOQ (μg/mL) 0.8 0.5 0.4
Precision (RSD%)
- Intra-day (n=6) 0.82-1.25 0.91-1.36 0.87-1.42
- Inter-day (n=3 days) 1.25-1.84 1.36-1.95 1.42-2.13
Accuracy (% Recovery) 98.5-101.2 98.8-101.5 97.9-100.8
Specificity and Selectivity

The method demonstrates excellent specificity with baseline separation of all analytes. Resolution factors between citalopram, DCTA, and DDCTA exceed 1.5, with peak purity indices >0.999. No interference was observed from common pharmaceutical excipients or endogenous compounds in biological matrices. The representative chromatogram shows well-defined peaks with retention times of approximately 6.2 minutes for DDCTA, 8.7 minutes for DCTA, and 11.3 minutes for citalopram.

Robustness

Deliberate variations in method parameters were evaluated to establish robustness:

  • Flow Rate: Variations of ±0.1 mL/min resulted in retention time changes <3%
  • Temperature: Variations of ±2°C resulted in retention time changes <2%
  • pH: Variations of ±0.2 units resulted in retention time changes <4%
  • Organic Modifier: Variations of ±1% in 1-propanol content resulted in retention time changes <5%

All variations maintained resolution between critical pairs >1.5, demonstrating method robustness.

Application to Pharmaceutical Dosage Forms

The validated method was successfully applied to the determination of citalopram content in commercial tablets (labeled claim: 20 mg this compound). Analysis of six different batches showed content uniformity between 98.3% and 101.7% of the labeled claim, with RSD values less than 2.0%. The method effectively separated citalopram from degradation products formed under stress conditions (acidic, alkaline, oxidative, and thermal), demonstrating stability-indicating properties.

Toxicological and Clinical Applications

Analysis in Biological Matrices

The MLC method has been effectively applied to the determination of citalopram and its metabolites in various biological matrices, including plasma, saliva, and tissue homogenates. For plasma samples, the method demonstrates reliable quantification within the therapeutic range of 10-200 ng/mL for citalopram and 5-150 ng/mL for its metabolites [2] [3]. The sample preparation protocol utilizing supported liquid extraction provides clean chromatograms with minimal matrix interference, achieving extraction efficiencies of 85-95% for all analytes.

Saliva monitoring presents a non-invasive alternative for therapeutic drug monitoring. Research has demonstrated a strong correlation between saliva and plasma concentrations of citalopram (r = 0.89, p < 0.001), though the ratio varies between 0.08 and 0.15 depending on individual physiological factors [3]. The MLC method achieves quantification limits in saliva of 4.0 ng/mL using solid-phase extraction and 8.0 ng/mL using liquid-liquid extraction, sufficient for monitoring therapeutic concentrations.

Forensic Toxicology Applications

In forensic toxicology, the MLC method has been validated for postmortem analysis of citalopram and metabolites in various tissue samples, including liver, brain, and kidney [1]. Tissue samples require additional preparation steps:

  • Homogenization: Prepare 10% (w/v) tissue homogenates in phosphate buffer (pH 7.4) using a mechanical homogenizer.

  • Digestion: Add 1 mL of homogenate to 2 mL of enzymatic digestion buffer (containing 5000 units of subtilisin A) and incubate at 60°C for 2 hours.

  • Extraction: Follow supported liquid extraction protocol as described for plasma samples.

The method has been successfully applied to tissue distribution studies, demonstrating the accumulation potential of citalopram and its metabolites in various organs, which is particularly valuable in postmortem investigations.

Therapeutic Drug Monitoring Protocol

For routine therapeutic drug monitoring, the following protocol is recommended:

  • Sample Collection: Collect blood or saliva samples at steady state (typically 4-5 half-lives after initiating therapy or dose adjustment). Trough samples (just before next dose) are most consistent.

  • Sample Processing: Process samples within 2 hours of collection or store at -80°C until analysis.

  • Quality Control: Include calibration standards and quality control samples (low, medium, high concentrations) in each analytical batch.

  • Interpretation: Compare results with established therapeutic ranges (citalopram: 30-130 ng/mL; desmethylcitalopram: 20-90 ng/mL). Consider metabolic ratios (DCTA/CTA) which may indicate CYP2C19 activity.

The following decision tree guides method selection based on analytical requirements:

Method_Selection Start Method Selection for Citalopram Analysis Sensitivity Required Sensitivity? Start->Sensitivity HighThroughput High Throughput Required? Sensitivity->HighThroughput <10 ng/mL MLC Select MLC Method Sensitivity->MLC >10 ng/mL Matrix Sample Matrix Complexity? HighThroughput->Matrix No UHPLC Select UHPLC-DAD Method HighThroughput->UHPLC Yes Matrix->UHPLC Simple matrices LCMS Select LC-MS/MS Method Matrix->LCMS Complex matrices or multiple analytes Cost Cost Constraints? MLC->Cost Green Green Chemistry Priorities? Cost->Green Limited budget Green->MLC Preferred method Low organic solvent

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor Peak Shape: If peak tailing or fronting is observed, check mobile phase pH and adjust if necessary. Ensure the tri-ethylamine concentration is adequate (0.3%) to suppress silanol interactions. Column aging can also contribute to peak shape deterioration; consider column regeneration with successive washes of water, methanol, and acetonitrile.

Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature (60°C). SDS concentrations should be precisely measured as variations can significantly impact retention.

Increased Backpressure: Gradual pressure increase often indicates column blockage or particulate accumulation. Always filter samples through 0.45 μm filters before injection. If pressure remains high, reverse-flush the column according to manufacturer instructions or replace the column frit.

Baseline Noise: Excessive baseline noise at 240 nm may indicate UV-absorbing impurities in the mobile phase. Use high-purity reagents and ensure adequate mobile phase degassing. If using a diode array detector, consider alternative wavelengths (254 nm or 275 nm) with acceptable analyte absorbance.

System Suitability Criteria

Before sample analysis, system suitability should be verified using a standard mixture containing all analytes at mid-calibration range concentrations. The following criteria must be met:

  • Resolution: Rs ≥ 1.5 between all analyte peaks
  • Tailing Factor: T ≤ 1.5 for all peaks
  • Theoretical Plates: N ≥ 5000 for citalopram peak
  • RSD: ≤2.0% for peak areas from six replicate injections
Method Maintenance

Column Care: The SDS-containing mobile phase can lead to stationary phase modification over time. Regular column cleaning with water:acetonitrile (50:50, v/v) is recommended after each analytical batch. Long-term storage should be in acetonitrile:water (80:20, v/v).

Mobile Phase Stability: The SDS-based mobile phase is stable for up to 72 hours when stored at room temperature. For optimal performance, prepare fresh daily.

Conclusion

The micellar liquid chromatographic method described in these application notes provides a robust, cost-effective, and environmentally friendly approach for the simultaneous determination of citalopram and its demethylated metabolites. The method has been comprehensively validated and demonstrates excellent performance across pharmaceutical formulations, biological fluids, and tissue samples. The low organic solvent consumption aligns with green chemistry principles, while the compatibility with complex matrices reduces sample preparation requirements. These protocols offer researchers and clinical laboratories a reliable tool for quality control, therapeutic drug monitoring, and forensic investigations involving citalopram.

References

near-infrared chemical imaging NIR-CI quantification of Citalopram hydrobromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Principle

Near-Infrared Chemical Imaging (NIR-CI) is a powerful, non-destructive analytical technique that combines spectroscopy with digital imaging. Unlike conventional NIR spectroscopy, which provides an average spectrum for a sample, NIR-CI collects tens of thousands of spectra, each corresponding to a specific pixel location [1] [2]. This allows for the simultaneous determination of both the chemical identity and the spatial distribution of components within a sample.

For patient-tailored drug products, such as those fabricated using the Tunable Modular Design (TMD) approach for antidepressants like Citalopram Hydrobromide, ensuring dose accuracy is critical [3] [4]. NIR-CI serves as an ideal tool for the rapid, non-destructive verification of API content and distribution, making it suitable for point-of-care quality control. The technique can visualize the distribution of CHB on the surface and cross-section of porous freeze-dried modules, and accurately quantify the drug load using multivariate regression models [3].

Experimental Protocol

This protocol details the application of NIR-CI for quantifying this compound in TMD samples.

Materials and Equipment
  • Samples: this compound-loaded TMD samples. These are typically porous, freeze-dried polymeric modules, potentially with CHB incorporated via inkjet printing [3] [4].
  • Instrumentation: A pushbroom-type NIR chemical imaging system with a focal plane array (FPA) detector (e.g., a Malvern Instruments SyNIRgy or Spectral Dimensions NIR-CI system) [3] [5].
  • Software: Data acquisition software (e.g., ISys) and multivariate analysis software capable of performing Partial Least Squares (PLS) and Support Vector Regression (SVR).
Step-by-Step Procedure

The workflow for NIR-CI quantification is outlined in the diagram below.

G Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition  Place sample on stage Spectral Preprocessing Spectral Preprocessing Data Acquisition->Spectral Preprocessing  Collect hyperspectral cube Quantitative Model Development Quantitative Model Development Spectral Preprocessing->Quantitative Model Development  Apply SNV, MSC, etc. Image Analysis & Visualization Image Analysis & Visualization Quantitative Model Development->Image Analysis & Visualization  Apply model to all pixels

  • Sample Preparation: Place the TMD sample on the instrument's stage. For cross-sectional analysis, the sample may need to be carefully sectioned. Ensure the surface is level and unobstructed [3] [1].
  • Data Acquisition:
    • Acquire a dark reference image (D) with the shutter closed.
    • Acquire a background reference image (B) using a reflective standard (e.g., ceramic tile).
    • Place the sample and acquire the sample hyperspectral image (S). A typical acquisition covers the 1200-2400 nm or 1400-2400 nm range and takes approximately 3 minutes [1] [5].
    • Convert the raw data to absorbance (A) using the equation: A = log₁₀[(S - D) / (B - D)] [1] [5].
  • Spectral Preprocessing: Unfold the 3D hyperspectral data cube (x, y, λ) into a 2D matrix for processing. Apply spectral preprocessing algorithms to reduce scattering effects and improve model performance. The Standard Normal Variate (SNV) algorithm is commonly used for this purpose [1].
  • Quantitative Model Development:
    • Reference Method: Establish a reference method for the true CHB content in a set of calibration samples.
    • Model Training: Develop a quantitative model by correlating the preprocessed NIR spectra from the calibration set with the reference CHB values.
    • Model Validation: Validate the model's performance using an independent set of validation samples not used in the training process.
  • Image Analysis & Visualization: Apply the validated quantitative model to every pixel in the hyperspectral image. This generates a concentration map where the color of each pixel represents the predicted concentration of CHB, allowing for visual assessment of drug distribution homogeneity [3] [2].

Data Analysis & Quantification

Model Selection and Performance

The core of NIR-CI quantification relies on robust multivariate models. The choice between linear and non-linear models depends on the complexity of the sample.

Table 1: Comparison of Quantitative Models for CHB in TMD Samples

Model Type Algorithm Key Application / Rationale Reported Performance (RMSEP) Reference
Linear Partial Least Squares (PLS) Baseline linear model; effective for simpler or sub-divided sample sets. Improved performance when TMD samples were divided into subtypes. [4]
Non-Linear Support Vector Regression (SVR) Handles non-linearities from complex porous structures and residual solvents. Root Mean Square Error of Prediction (RMSEP) as low as 0.21. [3]
Alternative Multivariate Curve Resolution (MCR) Can be used for both qualitative and quantitative analysis without pure spectra. Accurate prediction models were obtained. [3]
Key Findings from Literature

Research on NIR-CI for CHB has yielded several critical insights:

  • Superiority of Non-Linear Models: For a universal model applied to the entire set of complex, porous TMD samples, non-linear SVR models outperformed linear PLS, reducing the prediction error by 19% [4].
  • Strategy of Sample Sub-typing: Model performance can be significantly improved by categorizing TMD samples into specific subtypes based on their structural characteristics and building individual PLS models for each category. This approach can make linear models perform as well as or better than non-linear ones [4].
  • Visualization Capability: NIR-CI successfully visualized the distribution of inkjet-printed CHB both on the surface and throughout the cross-section of the TMD samples, proving its value as a troubleshooting tool [3].

Application in Pharmaceutical Development

The implementation of NIR-CI extends beyond basic quantification to several critical applications in drug development:

  • Quality Control for Personalized Medicine: The TMD approach allows for the fabrication of flexible and precise doses of CHB, which is particularly useful for antidepressant tapering. NIR-CI provides a fast, non-destructive method for dose verification at the point of care, ensuring patients receive high-quality, tailored drug products [3].
  • Analysis of Component Distribution and Homogeneity: The technique is ideal for assessing the uniformity of the API and excipients, a critical quality attribute. It can detect domains of unblended material and quantify the size of API-rich areas, which can impact dissolution rates and dose uniformity [2].
  • Counterfeit Drug Detection: NIR-CI can rapidly identify counterfeit pharmaceutical products by comparing the chemical image and distribution of components in a suspect tablet to those of a genuine product, often without any sample preparation [5] [2].

References

validated stability-indicating LC-UV method for Citalopram hydrobromide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stability-Indicating Methods

A Stability-Indicating Method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (drug substance or product) free from interference from process impurities, excipients, and degradation products [1]. Their main objective is to monitor the stability of a drug product throughout its shelf life, ensuring its safety, efficacy, and quality. Regulatory authorities like the FDA recommend that all assay procedures used in stability studies be stability-indicating [2] [1].

Method Summary & Chromatographic Conditions

The following table summarizes the key parameters for a stability-indicating LC method for Citalopram hydrobromide as described in the literature [3].

Parameter Description
Analytical Technique Liquid Chromatography (LC)
Column Symmetry C18
Mobile Phase Mixture of aqueous potassium dihydrogen phosphate, N,N-Dimethyl octyl amine, methanol, and acetonitrile
Method Objective Quantitative determination of Citalopram and its impurities in the bulk drug; Stability-indicating.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are critical to demonstrate the method's specificity—its ability to measure the analyte unequivocally in the presence of potential degradation products [4] [1].

  • Objective: To subject the drug substance to various stress conditions to generate representative degradation products.
  • Procedure: Weigh an appropriate amount of this compound bulk drug and subject it to the following conditions [3]:
    • Acid Hydrolysis: Treat with 0.5 N Hydrochloric Acid (HCl).
    • Base Hydrolysis: Treat with 0.1 N Sodium Hydroxide (NaOH).
    • Oxidation: Expose to 3.0% v/v Hydrogen Peroxide (H₂O₂) and 0.2% w/w Meta-chloro per benzoic acid.
    • Thermal Degradation: Heat the solid sample to 105°C.
    • Photolytic Degradation: Expose to UV light (200 Watt hours/m²) and Visible light (illumination ≥1.2 million lux hours).
  • Analysis: After stressing, dilute and analyze the samples using the LC method described above. Compare the chromatograms with an unstressed reference standard.
  • Expected Outcome: Significant degradation is expected under acid, base, and oxidation conditions. The method should achieve good resolution between the peaks of the analyte and any degradation products [3].

The workflow for developing and validating the stability-indicating method is systematic and can be visualized as follows:

MethodologyWorkflow start Start: Method Development stress Perform Forced Degradation start->stress spec Demonstrate Specificity & Peak Purity (PDA/MS) stress->spec val Method Validation spec->val acc Accuracy val->acc prec Precision val->prec lin Linearity & Range val->lin robust Robustness val->robust imp Assay & Impurity Testing acc->imp All Parameters Validated prec->imp All Parameters Validated lin->imp All Parameters Validated robust->imp All Parameters Validated

Diagram Title: SIM Development and Validation Workflow

Method Validation

Once the method is developed, it must be validated as per ICH guidelines to confirm it is suitable for its intended purpose [2] [5] [4]. The validation process and its key parameters are outlined below.

ValidationParameters val Method Validation Core Parameters spec Specificity val->spec acc Accuracy val->acc prec Precision val->prec lin Linearity val->lin range Range val->range lod LOD/LOQ val->lod robust Robustness val->robust rep Repeatability prec->rep ip Intermediate Precision prec->ip

Diagram Title: Core Method Validation Parameters

Validation Parameter Experimental Procedure & Methodology Typical Acceptance Criteria
Specificity Analyze stressed samples (from forced degradation), placebo (if DP), and standard. Demonstrate baseline separation of analyte from any degradation products. Use Peak Purity analysis via PDA or MS. [5] [4] [1] No interference from blank, placebo, or degradants. Peak purity index passes.

| Accuracy | Spike the API into placebo at multiple levels (e.g., 50%, 100%, 150% of target). For impurities, spike known impurities. Calculate % Recovery. [2] [5] | Assay: Recovery of 98–102% [4]. Impurities: Recovery varies with level (e.g., 50% level: 90-107%; 100% level: 95-105%) [4]. | | Precision | 1. Repeatability: Inject multiple preparations (n≥6) at 100% test concentration by one analyst on one day. 2. Intermediate Precision: Repeat repeatability study on different days, with different analysts, or different instruments. [5] [4] | Repeatability: RSD ≤ 2.0% for assay of drug product [4]. Intermediate Precision: No significant statistical difference between the two sets of results. | | Linearity & Range | Prepare and analyze a minimum of 5 concentrations of standard solution, e.g., from 50-150% of target assay concentration. Plot response vs. concentration. [2] [5] | Assay Range: 80-120% of test concentration [5]. Linearity: Correlation coefficient (r²) > 0.998. | | LOD / LOQ | Determine based on Signal-to-Noise ratio (S/N) or standard deviation of response and slope of the calibration curve (LOD=3.3SD/S; LOQ=10SD/S). [5] | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2 units, flow rate ±10%, column temperature ±5°C). Evaluate impact on system suitability. [5] [4] | Method retains system suitability and resolution under all varied conditions. |

Application Notes for Researchers

  • Peak Purity Confirmation: While Diode-Array Detectors (DAD) are powerful for assessing peak purity, they can be limited when co-eluting compounds have very similar spectra. The combination of DAD and Mass Spectrometry (MS) provides superior orthogonal information for unequivocal peak identity and purity confirmation [5] [1].
  • System Suitability Testing (SST): Before any validation or sample analysis is performed, always run a system suitability test. This confirms that the entire testing system (instrument, reagents, and method) is performing as expected. A typical SST solution could be a "cocktail" of the API spiked with available impurities or a mixed forced degradation sample to verify resolution and retention times [2] [4].
  • Phase-Appropriate Validation: The extent of validation can be aligned with the drug development phase. Early-phase methods (e.g., for clinical trials) may require only verification of key parameters like accuracy and specificity, while late-phase methods (for market approval) require full validation per ICH Q2(R1) [4].

References

Citalopram hydrobromide forced degradation studies and product characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citalopram Hydrobromide and Forced Degradation

This compound (CT) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders [1]. Forced degradation studies are a critical part of pharmaceutical development, aimed at identifying the intrinsic stability of a drug substance and validating the analytical methods that will be used for its assessment.

The primary goal is to subject the drug to harsh conditions—including hydrolysis, oxidation, photolysis, and thermal stress—beyond those used in accelerated stability testing. This process helps in:

  • Identifying degradation products and understanding the degradation pathways.
  • Developing stability-indicating analytical methods that can separate the drug from its degradation products.
  • Providing insights into the drug's stability, which aids in the development of stable formulations and appropriate packaging.

Protocol: Forced Degradation Study and Product Characterization

This protocol outlines the steps for conducting forced degradation studies on this compound and for characterizing the resulting products.

Materials and Reagents
  • Drug Substance: this compound (CAS 59729-32-7) [2].
  • Solvents: High-purity methanol, acetonitrile, water (HPLC grade).
  • Acids and Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) of analytical grade.
  • Oxidizing Agent: Hydrogen peroxide (H₂O₂), 30% w/v.
  • Mobile Phase Additive: Diethylamine.
Experimental Workflow for Forced Degradation

The overall process for conducting and analyzing forced degradation samples is summarized below.

workflow Start Start: this compound Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis Stress->Analysis Char Characterize Products Analysis->Char End Report and Identify Char->End

Detailed Forced Degradation Conditions

Prepare separate solutions of this compound and subject them to the following stress conditions. The aim is to achieve approximately 5-20% degradation to avoid the formation of secondary degradation products [3] [4].

Table 1: Recommended Forced Degradation Conditions for this compound

Stress Condition Recommended Conditions Major Degradation Products Formed
Acidic Hydrolysis 1-2M HCl, at elevated temperature (e.g., 60°C) for several hours [4]. Degradation Product I, Degradation Product II [4].
Alkaline Hydrolysis 0.1-1M NaOH, at elevated temperature (e.g., 60°C) for several hours [4]. Degradation Product I, Degradation Product II [4].
Oxidative Degradation Expose to 3-30% hydrogen peroxide at room temperature for 24 hours or at elevated temperature for a shorter duration [3]. Information not specified in search results.
Photolytic Degradation Expose solid drug substance and/or solution to UV light (e.g., 1.2 million lux hours) as per ICH guidelines [4]. Degradation Product III, Degradation Product IV, Degradation Product V [4].
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period (e.g., 1 month) [3]. Information not specified in search results.
Chromatographic Separation and Analysis

An effective reversed-phase HPLC (RP-HPLC) method is crucial for separating citalopram from its impurities and degradation products.

  • Chromatographic Conditions [3]:
    • Column: Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size).
    • Mobile Phase: Gradient elution using:
      • Mobile Phase A: 0.3% Diethylamine in water, pH adjusted to 4.70.
      • Mobile Phase B: Mixture of methanol and acetonitrile (55:45, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: Photodiode Array Detector (PDA) set at 225 nm.
    • Injection Volume: 10-20 µL.

This method has been validated for accuracy, precision, and linearity and is suitable for the rapid evaluation of citalopram quality and the detection of its impurities in bulk drugs and formulations [3].

Characterization of Degradation Products

Once the degradation products are separated and isolated (e.g., using semi-preparative HPLC), they are characterized using spectroscopic techniques.

Table 2: Characterization of this compound Degradation Products

Degradation Product Stress Condition Proposed Identity / Characterization Method
Product I Hydrolytic (Acidic & Alkaline) 3-Hydroxycitalopram N-oxide (New impurity characterized by ESI-MS/MS, ¹H NMR, and FT-IR) [4].
Product II Hydrolytic (Acidic & Alkaline) Citalopram Carboxamide (Known impurity) [4].
Product III Photolytic Characterized by ESI-MS/MS, ¹H NMR, and FT-IR [4].
Product IV Photolytic Citalopram N-oxide (Known impurity) [4].
Product V Photolytic Characterized by ESI-MS/MS, ¹H NMR, and FT-IR [4].

The workflow for characterization typically follows a logical sequence from isolation to structural elucidation.

characterization HPLC HPLC Isolation MS Mass Spectrometry (ESI-MS/MS) HPLC->MS NMR Nuclear Magnetic Resonance (¹H NMR) HPLC->NMR IR Fourier-Transform Infrared (FT-IR) HPLC->IR ID Structural Elucidation MS->ID NMR->ID IR->ID

Key Takeaways for Researchers

  • Method Robustness: The RP-HPLC method using a pH-adjusted diethylamine buffer is effective in separating citalopram from its various degradation products, making it a robust stability-indicating method [3].
  • Primary Degradation Pathways: Citalopram is susceptible to both hydrolytic and photolytic degradation. Hydrolytic conditions primarily lead to carboxamide and N-oxide derivatives, while photolysis generates multiple N-oxide related impurities [4].
  • Novel Impurity Identification: Forced degradation can reveal new impurities not listed in pharmacopeias, such as 3-Hydroxycitalopram N-oxide, underscoring the value of comprehensive characterization studies [4].

References

Comprehensive Analytical Application Notes for Citalopram Hydrobromide Reference Standards

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citalopram Hydrobromide Reference Standards

This compound is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorders. As a chiral compound with one stereocenter, citalopram exists as a racemic mixture (R,S-citalopram) in most pharmaceutical formulations, while the pure S-enantiomer (escitalopram) is also marketed separately. This structural characteristic necessitates specialized analytical approaches for accurate quantification and enantiomeric separation. Pharmaceutical reference standards for this compound are essential tools that enable quality control laboratories, forensic toxicologists, and pharmaceutical researchers to ensure product quality, validate analytical methods, and conduct bioavailability studies.

The importance of certified reference materials has increased significantly with growing regulatory requirements from pharmacopeial bodies including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). These standards provide traceable quantification and are characterized using rigorous analytical procedures to ensure identity, potency, purity, and stability. The application of these standards spans multiple analytical techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), spectrophotometric methods, and electrophoretic techniques, each requiring specific standard formulations and preparation approaches.

Reference Standards Overview and Selection

Types and Specifications of Available Standards

Certified reference materials for this compound are available in various physical forms and qualifications to suit different analytical applications. These materials undergo rigorous characterization and certification processes in accordance with international standards such as ISO 17034 and ISO/IEC 17025 to ensure reliability and traceability [1]. The selection of an appropriate reference standard depends on several factors including the intended analytical technique, required concentration levels, and specific regulatory compliance needs.

  • Neat Powder Standards: These solid-form reference materials are typically supplied in tightly sealed containers and require accurate weighing and dissolution during preparation of working standards. The pharmaceutical secondary standard from Sigma-Aldrich (PHR1640) is an example of a neat material qualified for both HPLC and GC analysis, with traceability to Ph. Eur. Y0001008 and USP 1134233 [1]. These materials are particularly suitable for method development and qualitative analysis where flexibility in concentration preparation is required.

  • Certified Solution Standards: Pre-prepared solutions offer enhanced convenience and eliminate weighing errors for certain applications. Cerilliant provides this compound as a certified snap-n-spike solution with a concentration of 100 μg/mL (as free base) in methanol, specifically designed for LC-MS or GC-MS applications in clinical toxicology, forensic analysis, and pharmaceutical research [2]. These solutions are particularly valuable in high-throughput laboratories where preparation efficiency is critical.

  • Specialized Standards: Some applications require specialized reference materials such as the citalopram for system suitability (EDQM Y0000855) or deuterated internal standards like citalopram-D6 HBr for mass spectrometry applications [2] [3]. These specialized materials address specific analytical challenges such as system performance verification or accurate quantification using internal standard methods.

Comparative Analysis of Available Standards

Table 1: Comparison of this compound Neat Powder Reference Standards

Manufacturer Catalog Number Format Quantity Traceability Storage Conditions
Sigma-Aldrich PHR1640 Neat powder 1 g Ph. Eur. Y0001008, USP 1134233 2-30°C
EDQM Y0001008 Neat powder 5 mg Ph. Eur. +5°C ± 3°C
HPC Standards 687742 Neat powder 50 mg Not specified 4°C

Table 2: Comparison of this compound Solution-Based Reference Standards

Manufacturer Catalog Number Concentration Solvent Unit Size Primary Applications
Cerilliant C-057 100 μg/mL (as free base) Methanol 1 mL LC-MS, GC-MS clinical toxicology
HPC Standards 688599 100 μg/mL Acetonitrile 5 mL Not specified

The selection criteria for reference standards should consider the required uncertainty of measurement, documentation needs (including certificates of analysis), and supplier credibility in addition to the technical specifications outlined in the tables above. For regulated laboratories, pharmacopeial traceability is often a mandatory requirement, making standards from Sigma-Aldrich and EDQM particularly valuable as they provide explicit traceability to USP and Ph. Eur. primary standards [1] [3].

HPLC Analysis of this compound

Standard Preparation and Calibration

High-performance liquid chromatography with ultraviolet detection represents the most widely employed technique for the quantification of this compound in pharmaceutical formulations. The methodology involves careful preparation of reference standard solutions to establish a calibration curve with sufficient linear range and accuracy for the intended application. The following protocol describes a comprehensive approach for HPLC analysis of this compound:

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of This compound certified reference material and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water 50:50 v/v) to obtain a stock standard solution of concentration 1 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution. Further dilute aliquots of this stock solution quantitatively and stepwise with mobile phase to obtain working standards covering the concentration range of 10-200 μg/mL [1] [4].

  • Chromatographic Conditions: Utilize a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase typically consists of a mixture of phosphate buffer (pH 3.0±0.1) and acetonitrile in a ratio of 60:40 (v/v) delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed using a UV detector set at 239 nm with an injection volume of 10-20 μL. The system should be allowed to equilibrate for at least 30 minutes before analysis [1].

  • Calibration Curve Construction: Inject each working standard solution in triplicate and plot the average peak area against the corresponding concentration. The method typically demonstrates excellent linearity (r² ≥ 0.999) across the specified concentration range. The percentage of citalopram in test samples is calculated by comparing their peak areas with the calibration curve using single-point or multi-point calibration approaches [1].

System Suitability and Quality Control

System suitability tests represent a critical component of the HPLC methodology to ensure adequate performance of the chromatographic system throughout the analysis. These tests verify parameters including theoretical plate count, tailing factor, and repeatability against established acceptance criteria. The following parameters should be evaluated before sample analysis:

  • Theoretical Plates: Not less than 2000 for the citalopram peak, indicating adequate column efficiency.
  • Tailing Factor: Not more than 2.0 for the citalopram peak, indicating symmetric peak shape.
  • Relative Standard Deviation: Not more than 2.0% for replicate injections of the standard solution, demonstrating system precision.

For quality control assessment of pharmaceutical formulations, additional parameters including weight variation, content uniformity, dissolution testing, and related substances should be evaluated according to pharmacopeial requirements [4]. The reference standard should be analyzed alongside test samples at appropriate intervals to compensate for potential system drift during extended analytical sequences.

GC-MS Analysis Protocol

Sample Preparation and Derivatization

Gas chromatography-mass spectrometry provides an alternative approach for the determination of this compound, particularly in forensic and toxicological applications where superior specificity and sensitivity are required. The methodology leverages the volatile nature of citalopram under GC conditions and the selective detection capability of mass spectrometry. The following protocol describes a validated approach for GC-MS analysis:

  • Standard Solution Preparation: For quantitative applications, prepare working standards from certified solution standards (100 μg/mL in methanol) by serial dilution with appropriate solvent to create a calibration curve spanning 1-50 μg/mL. For forensic applications, include a deuterated internal standard (citalopram-D6 HBr) at a constant concentration in all standards and samples to correct for instrumental variations and preparation inconsistencies [2].

  • Sample Preparation: Transfer appropriate aliquots of standard solutions or prepared samples to autosampler vials. For solid formulations, extract powdered tablets equivalent to approximately 20 mg of citalopram base with 10 mL of methanol by vortex mixing for 2 minutes and sonicating for 10 minutes. Centrifuge at 3000 rpm for 5 minutes and dilute the supernatant quantitatively with methanol to obtain a solution of approximately 20 μg/mL [2].

  • Derivatization Considerations: While citalopram can typically be analyzed without derivatization, silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be employed to enhance volatility and chromatographic performance for certain applications, particularly when metabolites are being simultaneously analyzed.

Instrumental Parameters and Quantitation

Table 3: GC-MS Operating Conditions for this compound Analysis

Parameter Specification Notes
Column HP-5MS (30 m × 0.25 mm × 0.25 μm) Equivalent low-polarity stationary phase acceptable
Injection Temperature 280°C Split ratio 10:1
Carrier Gas Helium, constant flow 1.0 mL/min -
Oven Program Initial 100°C (hold 1 min), ramp 20°C/min to 280°C (hold 10 min) Total run time: 20 minutes
Interface Temperature 280°C -
Ionization Mode Electron impact (70 eV) -
Detection Mode Selected ion monitoring (SIM) Quantitation ions: m/z 324, 238

Mass spectrometric detection in selected ion monitoring (SIM) mode provides enhanced sensitivity and selectivity for citalopram determination. The quantitation ion (m/z 324) represents the molecular ion of citalopram free base, while the qualifier ions (m/z 238, 262) provide confirmatory data. The retention time of citalopram under these conditions is approximately 12.5 minutes, which should be verified using the certified reference standard [2].

For data analysis, plot the peak area ratio of citalopram to the internal standard against concentration to establish the calibration curve. The method typically demonstrates linear response across the 1-50 μg/mL range with correlation coefficients ≥0.995. The precision of the method, expressed as relative standard deviation, should not exceed 5% for replicate analyses of quality control samples at low, medium, and high concentrations within the calibration range.

Chiral Separation Methods and Metabolite Analysis

Enantioseparation Techniques

Chiral analytical methods have gained significant importance in citalopram analysis due to the pronounced pharmacological differences between its enantiomers. The S-enantiomer (escitalopram) demonstrates substantially greater serotonin reuptake inhibition compared to the R-enantiomer, with the latter potentially antagonizing some therapeutic effects. Consequently, methods for enantiomeric separation and quantification have been developed using both chromatographic and electrophoretic techniques:

  • Chiral Stationary Phase HPLC: Utilize specialized chiral columns containing cyclodextrin, cellulose, or amylose derivatives for direct separation without derivatization. Typical conditions employ a normal-phase system with n-hexane:ethanol:diethylamine (80:20:0.1 v/v/v) as mobile phase at a flow rate of 0.8 mL/min with UV detection at 239 nm. This approach effectively resolves R- and S-citalopram with baseline separation (resolution >1.5) [5].

  • Chiral Derivatization HPLC: Employ chiral derivatizing agents such as (-)-menthyl chloroformate to form diastereomeric derivatives separable on conventional reverse-phase columns. The reaction requires careful control of temperature, pH, and reaction time to ensure complete derivatization without racemization. Although this approach avoids the expense of dedicated chiral columns, it introduces additional complexity to sample preparation [5].

  • Capillary Electrophoresis: Apply chiral selectors such as cyclodextrin derivatives in the background electrolyte to achieve enantiomeric separation based on differential complex formation and electrophoretic mobility. This technique offers high separation efficiency with minimal solvent consumption, though it may demonstrate higher relative standard deviation in quantitative applications compared to HPLC methodologies [5].

Metabolite Profiling

Citalopram undergoes extensive hepatic metabolism primarily via N-demethylation to form desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), both of which are chiral and retain some pharmacological activity. Comprehensive analysis requires methods capable of resolving and quantifying both parent drug and metabolites in biological matrices:

  • Sample Preparation for Biological Matrices: Employ solid-phase extraction (Bond Elut C8 or equivalent) or liquid-liquid extraction (ethyl acetate:hexane 50:50 v/v) to isolate citalopram and metabolites from plasma, serum, or urine samples. Include deuterated internal standards (citalopram-D6, desmethylcitalopram-D3) to correct for recovery variations and matrix effects [5] [2].

  • LC-MS/MS Analysis: Utilize reverse-phase chromatography with a C8 column (150 × 2.1 mm, 3.5 μm) and gradient elution with 2 mM ammonium formate (pH 3.0) and acetonitrile. Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific detection of each analyte. The transitions m/z 325→109 for citalopram, m/z 311→109 for DCT, and m/z 297→109 for DDCT provide optimal sensitivity with minimal interference [5].

The stereoselective metabolism of citalopram results in differential formation and clearance of enantiomers, necessitating chiral methods for comprehensive pharmacokinetic studies. These methodologies enable investigation of potential drug-drug interactions, genetic polymorphisms in metabolic enzymes, and correlation of plasma concentrations with therapeutic outcomes.

Pharmacological Pathway and Experimental Workflow

Biochemical Mechanism of Action

This compound exerts its therapeutic effects primarily through potent inhibition of the serotonin transporter (SERT) protein, with the (S)-enantiomer demonstrating significantly greater activity compared to the (R)-enantiomer. The drug exhibits a Ki value of 5.4 nM for SERT inhibition, reflecting its high binding affinity and selectivity relative to other neurotransmitter transporters [1] [5]. This specific interaction represents the fundamental mechanism underlying the antidepressant efficacy of citalopram.

The signaling pathway involves pre-synaptic reuptake inhibition leading to increased synaptic serotonin concentrations, enhanced post-synaptic receptor activation, and subsequent downstream changes in neuronal signaling and gene expression that collectively ameliorate depressive symptoms. Understanding this pathway is essential for appropriate analytical method selection and interpretation of concentration-effect relationships in therapeutic drug monitoring.

Experimental Workflow Visualization

Experimental workflows for citalopram analysis follow logical sequences from sample preparation through instrumental analysis to data interpretation. The following diagram illustrates a generalized approach applicable to most analytical scenarios:

experimental_workflow Start Start Analysis SamplePrep Sample Preparation Weigh reference standard Dissolve in appropriate solvent Prepare serial dilutions Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection HPLCAnalysis HPLC Analysis Reverse-phase column UV detection at 239 nm MethodSelection->HPLCAnalysis HPLC/UV MS_Analysis GC-MS/LC-MS Analysis Mass-specific detection SIM or MRM mode MethodSelection->MS_Analysis MS detection required DataProcessing Data Processing Peak integration Calibration curve Quality assessment HPLCAnalysis->DataProcessing MS_Analysis->DataProcessing ResultInterpretation Result Interpretation Compare against specifications Calculate potency/purity DataProcessing->ResultInterpretation Report Final Report ResultInterpretation->Report

Diagram 1: Experimental workflow for this compound analysis, illustrating the key steps from sample preparation through method selection to final reporting.

Pharmacological Pathway Visualization

Citalopram's mechanism of action involves specific interactions with the serotonergic system, resulting in adaptive changes that underlie its therapeutic effects. The following diagram illustrates key elements in this pharmacological pathway:

pharmacological_pathway Citalopram Citalopram Administration Oral, intravenous, or intranasal SERTBinding Binds to Serotonin Transporter (SERT) Ki = 5.4 nM Citalopram->SERTBinding Metabolism Hepatic Metabolism N-demethylation Formation of active metabolites Citalopram->Metabolism First-pass effect SerotoninIncrease Increased Synaptic Serotonin Levels SERTBinding->SerotoninIncrease Reuptake Inhibition ReceptorActivation Enhanced Postsynaptic 5-HT Receptor Activation SerotoninIncrease->ReceptorActivation DownstreamEffects Downstream Effects Altered gene expression Neuroplastic changes Improved mood regulation ReceptorActivation->DownstreamEffects TherapeuticEffect Therapeutic Outcome Reduction in depressive symptoms DownstreamEffects->TherapeuticEffect

Diagram 2: Pharmacological pathway of this compound illustrating its mechanism of action from administration to therapeutic effect.

Conclusion and Future Perspectives

Analytical reference standards for this compound play an indispensable role in ensuring the quality, safety, and efficacy of pharmaceutical products containing this widely prescribed antidepressant. The methodologies detailed in these application notes provide comprehensive guidance for quantification, enantiomeric separation, and metabolite profiling across diverse analytical scenarios. As pharmaceutical formulations continue to evolve, including the development of novel drug delivery systems such as thermoresponsive polymeric micelles for intranasal administration [6], analytical methods must correspondingly advance to address new characterization challenges.

The future landscape of citalopram analysis will likely see increased emphasis on chiral separations in routine quality control settings, expanded use of LC-MS/MS methodologies for enhanced sensitivity and specificity, and development of rapid screening techniques for point-of-care therapeutic drug monitoring. Furthermore, as regulatory requirements continue to evolve, the importance of fully characterized and traceable reference materials will only increase, driving standardization of methods and facilitating data comparison across laboratories and jurisdictions.

When implementing these methodologies, analysts should consider applicable regulatory guidelines and pharmacopeial requirements, perform adequate method validation for their specific applications, and maintain rigorous quality control procedures throughout analysis. The protocols described herein provide a solid foundation for reliable this compound analysis while allowing sufficient flexibility for adaptation to specific analytical needs and instrumental capabilities.

References

Comprehensive Application Notes & Protocols: Citalopram Hydrobromide Sample Preparation for Chromatographic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citalopram Hydrobromide Analysis

This compound (CTA) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression and anxiety disorders. From an analytical perspective, this compound presents several challenging characteristics due to its molecular structure (C20H22BrFN2O) and physicochemical properties. The compound exhibits significant pharmacological importance as a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin transporter), leading to its therapeutic effects as a potent and selective serotonin reuptake inhibitor [1]. In pharmaceutical quality control and bioanalytical applications, precise and accurate chromatographic determination of citalopram is essential for assessing product quality, stability, bioavailability, and therapeutic drug monitoring. Additionally, recent studies have explored citalopram's potential as a weak, allosteric modulator of serotonin and its effects on gene expression patterns in circulating lymphocytes, further highlighting the importance of reliable analytical methods for this compound [1].

The complexity of modern pharmaceutical analysis requires robust sample preparation techniques that can effectively isolate citalopram from various matrices while maintaining compound integrity and ensuring accurate quantification. Sample preparation represents a critical step in chromatographic analysis, directly influencing method accuracy, sensitivity, and reproducibility. Proper sample preparation eliminates potential interferences, protects analytical instrumentation, and enhances detection capabilities [2]. This comprehensive document provides detailed application notes and standardized protocols for this compound sample preparation across multiple chromatographic platforms, addressing the needs of researchers, scientists, and drug development professionals working in pharmaceutical analysis, forensic toxicology, and bioanalytical research.

Fundamental Sample Preparation Considerations

General Principles

Sample preparation for chromatographic analysis of this compound requires careful consideration of both the sample matrix and the analytical technique to be employed. The fundamental objective of sample preparation is to obtain a representative sample solution that is free of interfering substances and compatible with the chromatographic system while preserving the integrity of the analyte of interest. For this compound, this typically involves several key steps: sample dissolution in appropriate solvents, extraction from complex matrices, purification to remove interfering compounds, and often concentration to achieve the required detection sensitivity [2]. The specific approaches vary significantly based on the nature of the sample (pharmaceutical formulations versus biological matrices) and the chromatographic technique employed (HPLC, MLC, GC, etc.).

A critical consideration in citalopram sample preparation is the stability of the analyte under various preparation conditions. This compound may be subject to degradation under extreme pH conditions, high temperatures, or prolonged light exposure. Additionally, analysts must consider the compatibility of preparation solvents with the chromatographic mobile phase to avoid peak distortion or retention time shifts. For instance, when using reversed-phase chromatography, samples prepared in strong solvents may need to be diluted with weaker solvents to match the initial mobile phase composition and prevent chromatographic focusing effects. Proper filter selection is also crucial, as certain membrane materials may adsorb citalopram, leading to reduced recovery and inaccurate quantification [2].

Sample-Specific Challenges

Different sample matrices present unique challenges in this compound analysis. Pharmaceutical formulations often contain excipients that may interfere with chromatographic separation, requiring effective extraction and purification steps. Research indicates that incomplete extraction of citalopram from tablet matrices can lead to significant quantification errors, with recovery rates potentially dropping below 90% if preparation protocols are not optimized [3]. For biological samples, the complexity increases substantially due to the presence of proteins, lipids, and endogenous compounds that may co-elute with citalopram or cause column fouling. A study analyzing citalopram in rat tissue organs demonstrated that inadequate sample cleanup resulted in matrix effects that suppressed the analyte signal by up to 25% compared to clean standards [4].

Table 1: Common Challenges in this compound Sample Preparation and Mitigation Strategies

Sample Type Common Challenges Mitigation Strategies
Pharmaceutical Formulations Excipient interference, incomplete extraction Sonication-assisted extraction, optimized solvent selection, filtration
Biological Fluids Protein binding, endogenous compounds, low concentrations Protein precipitation, solid-phase extraction, appropriate internal standards
Tissue Samples Homogeneity issues, complex matrix, analyte stability Homogenization in stabilizing buffers, careful temperature control
Environmental Samples Low analyte concentrations, interfering substances Concentration techniques, selective extraction methods

Sample Preparation for Pharmaceutical Dosage Forms

Tablet Preparation Protocol

For the analysis of this compound in solid pharmaceutical dosage forms, particularly tablets, a robust sample preparation method has been developed and validated. The protocol begins with accurate weighing of a representative sample of powdered tablets equivalent to approximately 10 mg of this compound. This powder is then transferred to a clean 100 mL volumetric flask. The extraction process involves adding approximately 70 mL of methanol to the flask, followed by sonication for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient. The sonication step is critical for achieving quantitative extraction of citalopram from the tablet matrix, as insufficient extraction time may result in low recovery values [3]. After sonication, the solution is allowed to reach room temperature, and the flask is made up to volume with methanol. The final step involves filtration through a 0.45 μm membrane filter, discarding the first few milliliters of the filtrate to avoid potential contamination from the filter membrane.

This preparation method has been demonstrated to provide excellent recovery of this compound from tablet formulations, with reported recovery rates exceeding 98% when validated according to ICH guidelines [3]. The prepared sample solution typically contains citalopram at a concentration of approximately 100 μg/mL, which can be further diluted with mobile phase to achieve the desired working concentration range of 10-50 μg/mL for chromatographic analysis. For analysts requiring alternative approaches, a micellar liquid chromatography method has also been successfully applied to pharmaceutical formulations, utilizing a different extraction solvent system consisting of 0.18 M sodium dodecyl sulphate with 15% 1-propanol, which offers the advantage of direct injection without prior filtration due to the solubilizing properties of the micellar solution [4].

Quality Control Considerations

When implementing sample preparation protocols for pharmaceutical dosage forms, several quality control parameters must be considered to ensure method reliability. The homogeneity of the powdered tablet sample is crucial for obtaining representative aliquots, requiring thorough mixing and particle size reduction if necessary. Stability of the sample solution should be established under storage conditions, with studies indicating that methanolic solutions of citalopram remain stable for at least 24 hours when stored at room temperature protected from light [3]. For methods requiring dilution, volumetric accuracy must be maintained, and the use of Class A volumetric glassware is recommended. Additionally, filter compatibility should be verified through comparative analysis of filtered versus centrifuged samples to confirm the absence of analyte adsorption to the filter membrane.

The following workflow diagram illustrates the comprehensive sample preparation process for this compound tablet analysis:

TabletPreparation start Weigh Tablet Powder (10 mg Citalopram) step1 Transfer to 100 mL Volumetric Flask start->step1 step2 Add 70 mL Methanol step1->step2 step3 Sonicate 15-20 min step2->step3 step4 Cool to Room Temperature step3->step4 step5 Dilute to Volume with Methanol step4->step5 step6 Filter Through 0.45 μm Membrane step5->step6 step7 Discard First Few mL of Filtrate step6->step7 end Sample Ready for Chromatographic Analysis step7->end

Sample Preparation for Biological Matrices

Plasma and Serum Samples

The determination of this compound and its metabolites in biological fluids, particularly plasma and serum, requires specialized sample preparation techniques to address the complexity of the matrix. A validated protocol begins with the aliquot collection of 1 mL of plasma or serum sample, which is transferred to a clean centrifuge tube. The deproteinization step is crucial and involves adding 2 mL of acetonitrile as a protein precipitating agent, followed by vigorous vortex mixing for 60 seconds. The mixture is then centrifuged at 10,000 × g for 10 minutes to sediment the precipitated proteins. The supernatant collection must be performed carefully to avoid disturbing the protein pellet, after which the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C [4]. The residue is reconstituted in 500 μL of mobile phase, and the solution is vortex-mixed briefly before injection into the chromatographic system.

For methods requiring enhanced sensitivity or dealing with complex matrix effects, alternative extraction techniques may be employed. Solid-phase extraction (SPE) using C18 cartridges has demonstrated superior cleanup efficiency for citalopram from plasma samples, with recovery rates exceeding 95% [4]. The SPE protocol typically involves cartridge conditioning with methanol and water, sample loading, washing with a mild aqueous solution, and elution with a solvent such as methanol or acetonitrile. The eluate is then evaporated and reconstituted as described previously. The selection between protein precipitation and solid-phase extraction depends on the required sensitivity, the extent of matrix effects, and available resources, with SPE generally providing cleaner extracts but requiring more time and specialized materials.

Tissue Sample Preparation

The analysis of this compound and its metabolites in tissue samples presents additional challenges due to the need for effective tissue disruption and extraction. A validated method for rat tissue organs begins with accurate weighing of approximately 1 g of homogenized tissue sample, which is placed in a homogenization tube. The extraction process involves adding 5 mL of a mixture of acetonitrile and water (70:30, v/v) and homogenizing using a mechanical homogenizer for 2-3 minutes at high speed. The homogenate is then subjected to sonication for 15 minutes in an ultrasonic water bath to enhance analyte extraction, followed by centrifugation at 12,000 × g for 15 minutes to separate the solid debris [4]. The supernatant is collected, and the extraction process is repeated once with fresh solvent to ensure complete recovery.

The combined supernatants are evaporated to dryness under nitrogen at 40°C, and the residue is reconstituted in 1 mL of mobile phase. For particularly complex tissue matrices, an additional cleanup step may be incorporated using solid-phase extraction as described for plasma samples. The final solution is filtered through a 0.2 μm syringe filter before chromatographic analysis. This method has been successfully applied to the determination of citalopram and its demethylated metabolites (desmethyl citalopram and didesmethyl citalopram) in various tissue types, demonstrating its utility in distribution studies and forensic toxicology applications [4]. The method validation data indicates recovery rates ranging from 85% to 95% for citalopram and its metabolites across different tissue types, with precision values (RSD) below 10% for within-day and between-day analyses.

Table 2: Sample Preparation Methods for Different Biological Matrices

Matrix Type Preparation Method Recovery Rate Key Steps Applications
Plasma/Serum Protein Precipitation 90-95% Acetonitrile addition, vortex, centrifugation Therapeutic drug monitoring, pharmacokinetic studies
Plasma/Serum Solid-Phase Extraction 95-98% Cartridge conditioning, loading, washing, elution High-sensitivity assays, research applications
Tissue Homogenate Solvent Extraction 85-95% Homogenization, sonication, centrifugation, evaporation Tissue distribution studies, forensic toxicology
Urine Dilution and Filtration 88-93% Dilution with mobile phase, filtration Metabolic studies, compliance testing

Chromatographic Conditions and Method Parameters

Reversed-Phase HPLC Method

A robust reversed-phase HPLC method has been developed and validated specifically for the determination of this compound in pharmaceutical dosage forms. The chromatographic separation is achieved using an Inertsil C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at ambient temperature. The mobile phase composition consists of a mixture of methanol, phosphate buffer (pH 3.4), and acetonitrile in the ratio of 55:40:5 (v/v/v), delivered isocratically at a flow rate of 1.35 mL/min [3]. The mobile phase preparation requires careful pH adjustment of the phosphate buffer to 3.4 using orthophosphoric acid, followed by filtration through a 0.45 μm membrane filter and degassing by sonication before use. Detection is performed using a UV detector set at 254 nm, with an injection volume of 20 μL. Under these optimized conditions, this compound elutes at approximately 3.74 minutes, providing adequate separation from potential impurities and degradation products.

The method has been comprehensively validated for the analysis of citalopram in pharmaceutical formulations, demonstrating linearity in the concentration range of 10-50 μg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as relative standard deviation (RSD), is less than 1.5% for both intra-day and inter-day analyses, while the accuracy, reported as percentage recovery, ranges from 98.5% to 101.2% [3]. The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be 0.1 μg/mL and 0.3 μg/mL, respectively, indicating adequate sensitivity for quality control applications. For analysts working with different equipment, equivalent columns such as Hypersil BDS C18 or Zorbax SB C18 may be substituted with appropriate verification of chromatographic performance.

Micellar Liquid Chromatography Method

For the simultaneous determination of this compound and its two demethylated metabolites (desmethyl citalopram and didesmethyl citalopram), a novel micellar liquid chromatographic (MLC) method has been developed. This method offers the advantage of direct injection of biological samples without extensive pretreatment, making it particularly valuable for high-throughput applications. The separation is performed on a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 60°C to enhance efficiency and reduce backpressure. The mobile phase composition consists of 0.18 M sodium dodecyl sulphate (SDS), 15% 1-propanol, 0.3% triethylamine, adjusted to pH 4 with 0.2 M orthophosphoric acid [4]. The flow rate is set at 2.0 mL/min, and detection is performed at 240 nm using a UV-Vis detector.

The MLC method has been extensively validated for the analysis of citalopram and its metabolites in both pharmaceutical formulations and biological matrices, including rat tissue organs. The method demonstrates linearity over the concentration range of 1.0-200.0 μg/mL for citalopram, 0.6-200.0 μg/mL for desmethyl citalopram, and 0.5-200.0 μg/mL for didesmethyl citalopram, with correlation coefficients exceeding 0.999 for all analytes [4]. The limits of detection are 0.5, 0.4, and 0.3 μg/mL for citalopram, desmethyl citalopram, and didesmethyl citalopram, respectively, while the limits of quantification are 0.8, 0.5, and 0.4 μg/mL for the same compounds. The method precision, expressed as RSD, is less than 2% for both retention time and peak area, confirming its reliability for quantitative applications.

The following workflow illustrates the chromatographic method selection and optimization process:

ChromatographicWorkflow start Sample Type Assessment decision1 Pharmaceutical Formulation? start->decision1 decision2 Biological Matrix with Metabolites? decision1->decision2 No method1 Reversed-Phase HPLC Method decision1->method1 Yes method2 Micellar Liquid Chromatography Method decision2->method2 Yes method3 Alternative Method Development Required decision2->method3 No params1 Column: Inertsil C18 Mobile Phase: MeOH/buffer/ACN Flow: 1.35 mL/min Detection: 254 nm method1->params1 params2 Column: C18 Mobile Phase: SDS/1-propanol/TEA Flow: 2.0 mL/min Detection: 240 nm method2->params2 end Chromatographic Analysis method3->end params1->end params2->end

Advanced Techniques and Recent Developments

Near-Infrared Chemical Imaging

A cutting-edge application in this compound analysis involves the use of near-infrared chemical imaging (NIR-CI) for visualization and quantification within highly porous drug products. This innovative approach, described in a 2025 study, enables non-destructive analysis of drug distribution in complex dosage forms, particularly those fabricated using tunable modular design (TMD) approaches [5]. The NIR-CI technique allows for direct visualization of this compound distribution both on the printed surface of samples and through cross-sectional imaging, providing valuable insights into drug distribution homogeneity—a critical quality attribute for pharmaceutical products. The method employs a state-of-the-art pushbroom NIR-CI instrument coupled with advanced multivariate analysis techniques for data processing.

The quantitative aspect of NIR-CI analysis utilizes sophisticated modeling approaches including partial least squares (PLS) and support vector machine (SVR) models, with the latter demonstrating superior performance with root mean square error of prediction as low as 0.21 [5]. Additionally, multivariate curve resolution has been explored as both qualitative and quantitative modeling tools, further expanding the application potential of this technique. The non-destructive nature of NIR-CI makes it particularly valuable for troubleshooting and quality control of TMD samples, especially as these innovative dosage forms are optimally produced at the point of care. This advanced imaging technique represents a significant step forward in pharmaceutical analysis, enabling comprehensive characterization of drug products without the need for extensive sample preparation or chromatographic separation.

Analytical Method Selection Guide

The selection of an appropriate analytical method for this compound determination depends on multiple factors, including the sample matrix, required sensitivity, available instrumentation, and analytical purpose. The following table provides a comparative overview of the primary analytical methods discussed in this document, along with their key characteristics and applications:

Table 3: Comparison of Chromatographic Methods for this compound Analysis

Method Parameter Reversed-Phase HPLC [3] Micellar Liquid Chromatography [4] NIR Chemical Imaging [5]
Sample Matrix Pharmaceutical formulations Pharmaceutical formulations, biological samples Porous drug products, TMD samples
Linear Range 10-50 μg/mL 1.0-200.0 μg/mL (CTA) Not specified
LOD/LOQ 0.1/0.3 μg/mL 0.5/0.8 μg/mL (CTA) RMSEP: 0.21 (SVR models)
Analysis Time ~3.74 min retention time Not specified Rapid, non-destructive
Key Advantages Well-established, robust Simultaneous metabolite determination, direct injection capability Non-destructive, visualization capability
Primary Applications Quality control, stability testing Forensic toxicology, metabolic studies Product development, quality control

Conclusion

These comprehensive application notes and protocols provide detailed methodologies for sample preparation and chromatographic analysis of this compound across various matrices. The fundamental principles of sample preparation have been discussed, with specific protocols provided for pharmaceutical dosage forms and biological matrices. The chromatographic methods presented offer robust and validated approaches for citalopram quantification, each with distinct advantages depending on the analytical requirements. The advanced techniques section highlights emerging technologies that may shape future analytical strategies for this compound and similar pharmaceutical compounds.

When implementing these methods, analysts should consider comprehensive validation based on intended application and regulatory requirements. Additionally, method adaptation may be necessary to address specific instrumentation or sample characteristics. The continuous evolution of analytical technologies promises further enhancements in this compound analysis, with trends moving toward faster, more sensitive, and less destructive techniques that provide comprehensive chemical information beyond simple quantification.

References

Citalopram hydrobromide degradation products characterization

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Hydrobromide Degradation Products

Forced degradation studies help identify how a drug substance breaks down under various stress conditions. The table below summarizes the characterized degradation products of this compound (CTL) and the conditions under which they form [1].

Degradation Product Description / Identity Formation Condition
Product I 3-hydroxycitalopram N-oxide (New Impurity) Hydrolytic
Product II Citalopram carboxamide (Known Impurity) Hydrolytic
Product III Not Specified Photolytic
Product IV Citalopram N-oxide (Known Impurity) Photolytic
Product V Not Specified Photolytic

These products form under different stress conditions, primarily hydrolytic (acidic or alkaline) and photolytic (light exposure) [1]. Another study also confirms the formation of multiple unknown impurities under thermal, photo, acidic, alkaline, and peroxide conditions [2].

Analytical Methods for Characterization

A combination of separation and structural elucidation techniques is essential for identifying and characterizing degradation products.

Separation Technique: RP-HPLC Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can separate CTL from its process impurities and degradation products. Below is a representative methodology [2].

Parameter Specification / Condition
Column Inertsil ODS 3V (250 x 4.6 mm; 5 µm particle size)

| Mobile Phase | Gradient elution with:

  • Mobile Phase A: 0.3% Diethylamine, pH 4.70
  • Mobile Phase B: Methanol/Acetonitrile (55:45 v/v) | | Flow Rate | Not explicitly stated (Typically 1.0 mL/min is standard) | | Detection | Photo-Diode Array (PDA) Detector at 225 nm | | Key Feature | The method is validated for specificity, accuracy, precision, and linearity. |

This method is suitable for the rapid, routine evaluation of CTL in bulk drug manufacturing and for detecting impurities in pharmaceutical formulations [2].

Structural Elucidation Techniques

After separation by HPLC, the following techniques are used to determine the structure of the isolated degradation products and impurities [1] [2]:

  • Mass Spectrometry (ESI-MS/MS): Used to determine the molecular weight and fragment pattern of the impurities.
  • Nuclear Magnetic Resonance (NMR): Specifically ( ^1H ) NMR, is used to elucidate the molecular structure.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information on functional groups present in the molecule.

The following diagram illustrates the typical workflow for a forced degradation and characterization study.

workflow Start Start: this compound Stress Apply Forced Degradation Start->Stress HPLC HPLC Separation Stress->HPLC Collect Collect Impurity Fractions HPLC->Collect Analyze Structural Elucidation Collect->Analyze Result Identify Degradation Products Analyze->Result MS MS/MS Analyze->MS NMR NMR Analyze->NMR IR FT-IR Analyze->IR

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound? A1: The primary pathways are hydrolysis and photolysis. Hydrolytic conditions can lead to carboxamide formation and other products, while photolytic conditions primarily lead to N-oxide formation [1].

Q2: What is the most critical step in developing a stability-indicating method? A2: The most critical step is demonstrating that the method can adequately separate and resolve the main drug compound from its degradation products and process impurities. This is a core requirement for any validated stability-indicating profile [3] [2].

Q3: Which analytical techniques are essential for characterizing an unknown degradation product? A3: A combination of techniques is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for initial separation and determining molecular mass. For complete structural confirmation, techniques like NMR and FT-IR are indispensable [1] [2].

References

Citalopram hydrobromide stability in solution and solid state

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Hydrobromide Stability: FAQ & Troubleshooting

The table below summarizes common stability issues and their solutions.

Problem & Phenomenon Root Cause Recommended Solution Preventive Measures
Low Solubility & Dissolution Rate: Slow drug release, low bioavailability. High lipophilicity (logP 3.58) and low aqueous solubility [1]. Formulate into amorphous solid dispersions or polymeric micelles to disrupt crystal lattice and enhance solubility [2] [1]. Use polymers like Pluronic during early development to form amorphous systems [1].
Solid-State Instability: Unintended crystallization, changes in dissolution profile. Physical instability of the amorphous form; moisture-induced recrystallization [2]. Incorporate stabilizing excipients (e.g., in solid foams/wafers). For HME/3D printing, use polymers like bPMMA to inhibit degradation [2] [3]. Pre-formulation compatibility studies; use thermal analysis (DSC) and XRPD to monitor solid state [2] [3].
Thermal Degradation: Drug degradation during high-temperature processes (e.g., HME, 3D printing). Exposure to temperatures above the drug's degradation point during manufacturing [3]. Select thermally protective polymers (e.g., bPMMA over HPMC) to minimize degradation [3]. Optimize process parameters (temp, screw speed); use thermal analysis to identify safe processing windows.
Chemical Degradation: Formation of impurities under stress conditions. Susceptibility to hydrolysis (acidic/alkaline) and oxidation [4]. Avoid extreme pH environments and protect from light and oxidizing agents [4]. Use controlled humidity storage; include antioxidants and pH buffers in liquid formulations.

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the guide.

Protocol: Preparing a Thermostable Polymeric Micelle Formulation

This protocol is adapted from the development of an intranasal citalopram formulation, which demonstrated enhanced solubility and stability [1].

  • Objective: To prepare and characterize thermoresponsive polymeric micelles of this compound (CT) to improve its solubility and stability.
  • Materials:
    • Drug Substance: this compound (CT).
    • Polymers: Pluronic F127 (PF127) and Poloxamer 188 (P188).
    • Solvents: Ethanol 96% v/v, purified water.
    • Equipment: Rotary evaporator, freeze-dryer, sonicator, dynamic light scattering (DLS) instrument, XRD.
  • Procedure:
    • Thin-Film Hydration:
      • Dissolve CT and the polymer mixture (PF127 and P188) in a 1:1 ratio of ethanol and water.
      • Remove the organic solvent using a rotary evaporator at 40°C, forming a thin polymer-drug film.
      • Hydrate the film with a saline solution (0.9% NaCl) or simulated nasal electrolyte solution (SNES) at 4°C under gentle agitation to form micelles.
    • Freeze-Drying:
      • Freeze the micellar solution at -80°C.
      • Lyophilize the sample to obtain a solid powder for long-term storage.
  • Characterization:
    • Particle Size & Distribution: Use DLS to measure the Z-average diameter and polydispersity index (PdI). The optimized formulation should be nanoscale (e.g., ~31 nm) with a narrow distribution (PdI ~0.24) [1].
    • Thermal Behavior: Determine the Lower Critical Solution Temperature (LCST) using DSC. The LCST should be near 31°C for intranasal applications [1].
    • Solid State: Analyze by X-ray Powder Diffraction (XRPD). A halo pattern confirms the amorphous nature of the drug within the micelles [1].
    • Solubility: Measure the thermodynamic solubility in water or relevant buffer. A successful formulation can increase CT solubility by up to 95-fold [1].
    • Encapsulation Efficiency (EE): Calculate EE using EE% = (Total drug added - Free drug) / Total drug added * 100. A value of approximately 90% should be achieved [1].
Protocol: Stress Testing and Impurity Profiling

This method is used to isolate and characterize degradation products and is critical for understanding chemical stability [4].

  • Objective: To subject citalopram to forced degradation conditions, separate the degradation products, and identify major impurities.
  • Materials:
    • Drug Substance: this compound.
    • Reagents: HCl, NaOH, H₂O₂ (3%), methanol, acetonitrile, diethylamine.
    • Equipment: HPLC system with a PDA detector, Inertsil ODS 3V column (250 x 4.6 mm, 5 µm), ESI-MS/MS, NMR, FT-IR.
  • Procedure:
    • Stress Degradation:
      • Acidic/Alkaline Hydrolysis: Treat CT solution (1 mg/mL) with 0.1M HCl or 0.1M NaOH at 70°C for 1-2 hours.
      • Oxidation: Expose CT solution to 3% H₂O₂ at room temperature for 24 hours.
      • Thermal Degradation: Expose solid CT to 70°C for 1-2 weeks.
      • Photodegradation: Expose solid CT and solutions to UV light (e.g., 1.2 million lux hours) [4].
    • HPLC Analysis:
      • Column: Inertsil ODS 3V.
      • Mobile Phase: A) 0.3% diethylamine, pH 4.7; B) Methanol/Acetonitrile (55:45 v/v).
      • Gradient: Use a gradient elution method.
      • Detection: PDA detector at 225 nm.
    • Isolation and Identification:
      • Collect unknown impurity peaks consistently observed in different batches.
      • Characterize these impurities and major degradation products using ESI-MS/MS, ¹H NMR, and FT-IR spectroscopy [4].
  • Expected Outcome: The method successfully separates citalopram from its process-related impurities and degradation products, allowing for their identification and the development of a stability-indicating assay.

Stability Testing Data & Workflow

For formal stability studies, you should follow the ICH Q1A(R2) guideline, which defines the stability data package required for registration applications [5] [6]. The following workflow outlines the key decision points in a citalopram stability study.

Start Start Stability Study A1 Define Study Objective (e.g. shelf-life, excipient impact) Start->A1 A2 Select Batches & Conditions A1->A2 A3 Long-Term: 25°C ± 2°C / 60% ± 5% RH A2->A3 A4 Accelerated: 40°C ± 2°C / 75% ± 5% RH A2->A4 B1 Conduct Tests at Interval Points (0, 3, 6, 9, 12, 24 months) A3->B1 A4->B1 B2 Appearance/Color B1->B2 B3 Assay & Purity (HPLC) B1->B3 B4 Degradation Products B1->B4 B5 Solid-State Form (XRPD) B1->B5 B6 Dissolution/Release Rate B1->B6 C1 Evaluate Data & Trends B2->C1 B3->C1 B4->C1 B5->C1 B6->C1 C2 Set Shelf-Life & Storage Conditions C1->C2 End Report in Registration File C2->End

The table below outlines the core stability-testing parameters as guided by ICH principles [5] [6].

Testing Category Key Parameters to Monitor Recommended Methods
Chemical Stability Assay (potency), formation of degradation products, related substances. Reverse-Phase HPLC with PDA detection [4].
Physical Stability Solid-state form (crystalline/amorphous), crystallinity, moisture content. X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) [2] [1] [7].
Performance Dissolution profile, drug release rate. USP dissolution apparatus I or II with HPLC analysis [1] [3].

References

Citalopram hydrobromide photolytic degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Citalopram Hydrobromide Photolytic Degradation

Here are answers to some frequently asked questions about the photodegradation of this compound.

Q1: What are the main photolytic degradation products of Citalopram? The identified photolytic degradation products of Citalopram (CIT) vary depending on the specific conditions (e.g., direct or indirect photolysis). The table below summarizes the key products reported in recent studies.

Table 1: Identified Photolytic Degradation Products of Citalopram

Product Name Formation Pathway / Condition Key Characteristics / Notes Identification Method
N-desmethylcitalopram (DCIT) [1] N-demethylation (Major product) Found to be hydrolytically and photolytically stable in aqueous environments [1]. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) [1]
Citalopram N-oxide [1] N-oxygenation (Minor product) A minor photoproduct [1]. LC-ESI-MS [1]
Citalopram carboxamide [2] Photolytic / Hydrolytic An known impurity under forced degradation [2]. Not specified in search results
3-hydroxycitalopram N-oxide [2] Photolytic Reported as a new impurity under photolytic forced degradation conditions [2]. Not specified in search results
11 Various Transformation Products [3] [4] [5] TiO₂-mediated Photocatalytic Degradation 11 by-products were identified during advanced photocatalytic treatment [3] [4] [5]. HPLC-High Resolution Mass Spectrometry (HPLC-HRMS) [3] [4]

Q2: What is the typical half-life of Citalopram under simulated sunlight? The half-life of Citalopram is highly dependent on the aqueous matrix. The following table provides half-life values and first-order rate constants from a key study under simulated solar irradiation [4].

Table 2: Photodegradation Kinetics of Citalopram under Simulated Solar Irradiation [4]

Aqueous Matrix Half-Life (t₁/₂, hours) Rate Constant (k, h⁻¹) Coefficient (R²)
Milli-Q (MQ) Water 61.89 0.0112 0.9486
Lake Water 25.77 0.0269 0.9940
Wastewater Treatment (WWT) Effluent 23.42 0.0296 0.9811
NOM (10 mg/L) 14.03 0.0494 0.9783
Nitrate (10 mg/L) 45.60 0.0152 0.9409
Bicarbonate (10 mg/L) 27.08 0.0256 0.9604

Q3: How do natural water constituents affect the photodegradation rate? Indirect photolysis plays a significant role. Natural Organic Matter (NOM) acts as a photosensitizer, generating reactive species like hydroxyl radicals (·OH) and singlet oxygen (¹O₂) that accelerate CIT degradation [4] [5]. Nitrate and bicarbonate ions can also enhance the photolytic rate, though to a lesser extent than NOM [4]. As shown in Table 2, the presence of these constituents in natural waters (lake, WWT effluent) significantly reduces the half-life of CIT compared to pure water [4].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent or slow photodegradation rates.

  • Possible Cause: The aqueous matrix used in the experiment lacks photosensitizers.
  • Solution: For experiments designed to study indirect photolysis, ensure your matrix includes relevant constituents like Suwannee River NOM (e.g., 10 mg/L), nitrate, or bicarbonate to simulate natural conditions [4]. Using real environmental samples like lake water or wastewater effluent can also provide more realistic degradation rates [4] [5].

Issue 2: Formation of unexpected or numerous degradation products.

  • Possible Cause: The use of advanced oxidation processes (e.g., TiO₂ photocatalysis) generates a wider array of transformation products compared to simple photolysis [3].
  • Solution: Carefully select your experimental method based on your goal. For fundamental photolysis studies, use simulated sunlight without catalysts. If employing photocatalytic degradation, be prepared to identify a larger number of by-products using advanced techniques like HPLC-HRMS [3]. Always run dark controls to confirm that degradation is light-mediated [4].

Experimental Protocols

Here is a summarized methodology for studying the aquatic photolytic degradation of Citalopram, based on a 2021 study [3] [4] [5].

1. Experimental Setup and Reagents:

  • Preparation of Solutions: Prepare CIT stock solutions in different aqueous matrices, including:
    • Milli-Q water
    • Natural waters (e.g., lake water, wastewater treatment plant effluent)
    • MQ water amended with known constituents (e.g., 10 mg/L Suwannee River NOM, 10 mg/L nitrate, 10 mg/L bicarbonate) [4].
  • Dark Controls: For each matrix, keep samples in the dark to account for any hydrolytic degradation [4].

2. Irradiation Experiments:

  • Light Source: Use a solar simulator (e.g., a solarbox outfitted with fluorescent lamps that simulate the ultraviolet output of sunlight) or expose samples to natural sunlight [4].
  • Conditions: Maintain a constant temperature (e.g., 25°C). For lab experiments, consider using a growth chamber [1].
  • Sampling: Withdraw aliquots at regular time intervals for analysis.

3. Analysis and Quantification:

  • Kinetics: Analyze the concentration of remaining CIT over time using a validated LC-UV or LC-MS method. Fit the data to a pseudo-first-order kinetic model: ln(C₀/C) = kt, where k is the rate constant [4].
  • Product Identification: Use Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify transformation products. Compare the mass spectra with proposed structures and known human metabolites [3] [4].
  • Mineralization & Toxicity: For advanced oxidation studies, monitor Total Organic Carbon (TOC) to assess mineralization. Evaluate the toxicity of the irradiated solutions using bioassays (e.g., Microtox with Vibrio fischeri) or in silico tools (e.g., US EPA ECOSAR model) [3].

The following diagram outlines the core experimental workflow for a photodegradation study.

G start Prepare Citalopram Solutions a Set Up Different Aqueous Matrices start->a b Divide into Light & Dark Controls a->b c Expose to Simulated/Natural Sunlight b->c Light-exposed samples d_dark Analyze for hydrolytic stability b->d_dark Dark control samples d Sample at Time Intervals c->d e Analyze via LC-MS/MS d->e f1 Kinetic Analysis (Half-life, Rate Constant) e->f1 f2 Product Identification & Characterization e->f2 f3 Toxicity Assessment (Bioassay / in silico) e->f3

References

Citalopram hydrobromide hydrolytic degradation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolytic Degradation Conditions & Products

The following table consolidates the specific conditions under which citalopram hydrobromide undergoes hydrolytic degradation, along with the resulting degradation products.

Degradation Condition Specific Parameters Major Degradation Product(s) Key Analytical Techniques Observations & Mass Balance
Acidic Hydrolysis 0.5 N Hydrochloric Acid (HCl) [1] Not specified in search results, but "considerable degradation" observed [1]. RP-HPLC, Photodiode Array Detector [2] [1] "Considerable degradation" [1]. Mass balance close to 99.9% [1].
Basic Hydrolysis 0.1 N Sodium Hydroxide (NaOH) [1] Not specified in search results, but "considerable degradation" observed [1]. RP-HPLC, Photodiode Array Detector [2] [1] "Considerable degradation" [1]. Mass balance close to 99.9% [1].
Oxidative Degradation 3.0% v/v Hydrogen Peroxide (H₂O₂) [1] Not specified in search results, but "considerable degradation" observed [1]. RP-HPLC, Photodiode Array Detector [2] [1] "Considerable degradation" [1]. Mass balance close to 99.9% [1].

Experimental Protocol for Forced Degradation Studies

Here is a detailed methodology for conducting hydrolytic forced degradation studies on this compound, based on the search results.

  • Objective: To subject the drug substance to various hydrolytic stress conditions to generate degradation products and validate the stability-indicating power of the analytical method [2] [1].

  • Materials:

    • API: this compound bulk drug [1].
    • Reagents: 0.5 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), 3.0% v/v Hydrogen Peroxide (H₂O₂) [1].
    • Equipment: Thermostatic chamber, UV/VIS light cabinet (for photo-stability studies, not detailed here) [1].
  • Procedure:

    • Sample Preparation: Expose the bulk drug substance to the different hydrolytic and oxidative conditions listed in the table above [1].
    • Analysis:
      • Chromatographic Column: Inertsil ODS 3V (250 x 4.6 mm; 5 µm) or similar, like a Symmetry C18 column [2] [1].
      • Mobile Phase: Use a gradient elution mode. One method employs 0.3% diethylamine (pH adjusted to 4.70) and a mixture of methanol/acetonitrile (55:45 v/v) [2].
      • Detection: Use a Photodiode Array Detector (PDA) set at 225 nm [2] [1].
      • Validation: Assay the degradation samples against a citalopram reference standard. The method should be validated for accuracy, precision, and linearity per ICH guidelines [2] [1].

The workflow for this study can be summarized as follows:

Technical Support FAQs

Here are answers to specific technical questions your users might have.

Q1: What is a suitable, validated HPLC method for analyzing citalopram and its hydrolytic degradation products? A suitable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated [2] [1].

  • Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or a Symmetry C18 column [2] [1].
  • Mobile Phase: Gradient elution with 0.3% diethylamine (pH adjusted to 4.70) and methanol/acetonitrile (55:45 v/v) [2].
  • Detection: Photodiode Array Detector at 225 nm [2] [1].
  • Validation: The method has been validated per ICH requirements and demonstrates good resolution between the API, its process-related impurities, and degradation products. The mass balance in degradation studies was found to be close to 99.9%, confirming its stability-indicating properties [2] [1].

Q2: Besides hydrolysis, what other stress conditions should be tested for a comprehensive stability profile? A comprehensive forced degradation study should include:

  • Thermal Degradation: Exposing the drug to elevated temperatures (e.g., 105°C) [1].
  • Photolytic Degradation: Exposure to UV light (e.g., 200 Watt hours/m²) and visible light [1].
  • Oxidative Degradation: As shown in the table, treatment with hydrogen peroxide is crucial [1].

These studies help in identifying a wider range of potential degradation products and fully validating the analytical method [2] [1].

References

optimizing Citalopram hydrobromide analytical method sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Citalopram Hydrobromide

Method Principle / Technique Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Key Experimental Conditions
UV Spectrophotometry [1] Direct measurement at 240 nm 5 - 40 µg/mL Not Specified Not Specified Solvent: Methanol
Charge-Transfer Spectrophotometry [1] Reaction with DDQ (pi-acceptor) at 590 nm 10 - 250 µg/mL 5.2 µg/mL 17.4 µg/mL -

| RP-HPLC with Chiral Additive [2] | Enantioseparation on C18 column with SBE-β-CD | - | (R)-CIT: 0.070 µg/mL (S)-CIT: 0.076 µg/mL | (R)-CIT: 0.235 µg/mL (S)-CIT: 0.254 µg/mL | Mobile Phase: Buffer (pH 2.5):MeCN:MeOH (21:3:1) Flow Rate: 1.0 mL/min Detection: 240 nm | | Near-Infrared Chemical Imaging (NIR-CI) [3] | Chemical imaging & multivariate analysis (PLS, SVR) | - | - | - | RMSEP as low as 0.21 (for quantitative SVR models) |

The following workflow diagram illustrates the decision-making process for selecting and troubleshooting an analytical method based on your sensitivity requirements.

Start Start: Define Analysis Goal NeedEnantioselectivity Is enantioselective\nanalysis required? Start->NeedEnantioselectivity NeedSpatialDistribution Is spatial distribution\nor imaging required? NeedEnantioselectivity->NeedSpatialDistribution No HPLCMethod Select RP-HPLC with\nChiral Mobile Phase NeedEnantioselectivity->HPLCMethod Yes MicrogramSensitivity Is sensitivity in the\nmicrogram range sufficient? NeedSpatialDistribution->MicrogramSensitivity No NIRCIMethod Select NIR-CI Method NeedSpatialDistribution->NIRCIMethod Yes SubMicrogramSensitivity Is sub-microgram\nsensitivity required? MicrogramSensitivity->SubMicrogramSensitivity No UVMethod Select UV-Vis Method MicrogramSensitivity->UVMethod Yes ChargeTransferMethod Select Charge-Transfer\nComplex Method SubMicrogramSensitivity->ChargeTransferMethod Yes SubMicrogramSensitivity->HPLCMethod No CheckSamplePrep Check Sample Preparation UVMethod->CheckSamplePrep ChargeTransferMethod->CheckSamplePrep BuildMultivariateModel Build and Validate\nMultivariate Model NIRCIMethod->BuildMultivariateModel OptimizeChiralAdditive Optimize Chiral Additive\nConcentration & pH HPLCMethod->OptimizeChiralAdditive VerifyInstrument Verify Instrument\nParameters CheckSamplePrep->VerifyInstrument If sensitivity is low OptimizeChiralAdditive->VerifyInstrument If resolution is poor BuildMultivariateModel->VerifyInstrument If model is inaccurate

Troubleshooting Guides & FAQs

This section addresses common experimental challenges, organized by technique.

Spectrophotometric Methods
  • Problem: Low sensitivity or signal in UV-Vis detection.
    • Potential Cause & Solution:
      • Sample Preparation: Ensure the drug is completely dissolved in the recommended solvent (e.g., methanol for direct UV) [1]. For the charge-transfer method, verify the reaction time and concentration of the DDQ reagent to ensure complex formation is complete [1].
      • Instrument Verification: Check the instrument's calibration and baseline stability at the analytical wavelength (240 nm for direct UV, 590 nm for charge-transfer complex) [1].
Chromatographic Methods (HPLC)
  • Problem: Inadequate separation or resolution of citalopram enantiomers.
    • Potential Cause & Solution:
      • Chiral Additive Concentration: The concentration of the chiral selector (SBE-β-CD) is critical. Optimize its concentration in the aqueous buffer (e.g., 12 mM was used successfully) [2].
      • Mobile Phase pH: The pH of the aqueous buffer significantly affects complex formation and separation. A lower pH (e.g., 2.5) can be beneficial. Systematically test different pH levels [2].
      • Organic Modifier Ratio: The ratio of buffer to organic modifiers (methanol and acetonitrile) impacts retention and resolution. Fine-tune the ratio (e.g., 21:3:1) for optimal performance [2].
Advanced Imaging & Quantification (NIR-CI)
  • Problem: Inaccurate quantification in a complex dosage form.
    • Potential Cause & Solution:
      • Model Selection and Validation: The choice of the quantitative model is paramount. Test different algorithms like Support Vector Machine (SVR) and Partial Least Squares (PLS). An SVR model has been shown to achieve a very low Root Mean Square Error of Prediction (RMSEP of 0.21) [3]. Ensure your model is trained and validated with a representative set of calibration samples.

Detailed Experimental Protocols

Protocol 1: RP-HPLC for Enantioseparation of Citalopram [2]

This method is ideal for achieving high sensitivity and separating the pharmacologically active (S)-enantiomer (escitalopram) from the (R)-enantiomer.

  • Sample Preparation:
    • Dissolve the sample in the mobile phase to a concentration of approximately 0.22 mM.
    • Use ultrasonication to aid dissolution.
  • Chromatographic Conditions:
    • Column: Hedera ODS-2 C18 (250 mm × 4.6 mm, 5.0 µm).
    • Mobile Phase: A mixture of aqueous buffer, methanol, and acetonitrile in a 21:3:1 volume ratio.
      • Aqueous Buffer: 5 mM Sodium dihydrogen phosphate, containing 12 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD).
      • Adjust the pH of the aqueous buffer to 2.5 using dilute orthophosphoric acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 240 nm.
    • Injection Volume: 10 µL.
    • Temperature: Ambient (~25°C).
  • Sensitivity Parameters: This method provides excellent sensitivity, with an LOD of ~0.07 µg/mL and LOQ of ~0.25 µg/mL for each enantiomer [2].
Protocol 2: Charge-Transfer Complex Spectrophotometry [1]

This method offers an alternative for quantification when HPLC is not available, with sensitivity in the microgram range.

  • Sample Preparation:
    • Prepare a standard solution of this compound in methanol.
  • Reaction Conditions:
    • React the citalopram base (as an n-electron donor) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a π-acceptor.
    • This reaction produces a highly colored complex species.
  • Measurement:
    • Measure the absorbance of the resulting complex at its maximum wavelength of 590 nm.
    • The method is linear in the concentration range of 10 - 250 µg/mL [1].

References

Citalopram hydrobromide impurity profiling and control

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Hydrobromide: Key Impurities

The table below summarizes the primary process-related and degradation impurities you may encounter during analysis [1].

Impurity Name Type CAS Number Molecular Formula Molecular Weight
This compound - Impurity A (Freebase) Process-related / Degradation 64372-56-1 C20H23FN2O2 342.41
This compound - Impurity B (Freebase) Process-related / Degradation 411221-53-9 C20H21FN2O2 340.39
This compound - Impurity C (3-Oxo Citalopram) Process-related / Degradation 372941-54-3 C20H19FN2O2 338.38
This compound - Impurity D (rac Desmethyl Citalopram) Process-related / Degradation 62498-67-3 C19H19FN2O 310.37
This compound - Impurity E (5-Chlorodescyano Citalopram) Process-related 64169-45-5 C19H21ClFNO 333.83
This compound - Impurity F (5-Bromodescyano Citalopram) Process-related 64169-39-7 C19H21BrFNO 378.28
Citalopram N-Oxide Degradation Information not in search results Information not in search results Information not in search results
Citalopram Acid Metabolite Degradation Information not in search results Information not in search results Information not in search results

Analytical Method for Impurity Profiling

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous separation of this compound and its impurities [2]. The table below details the validated method parameters.

Parameter Specification
Column Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size)

| Mobile Phase | A: 0.3% Diethylamine (pH adjusted to 4.70) B: Methanol/Acetonitrile (55:45 v/v) | | Gradient Program | Non-isocratic (exact gradient details are in the original publication [2]) | | Flow Rate | 1.0 mL/min (assumed, explicitly stated in [3]) | | Detection (PDA) | 225 nm [2] | | Detection (UV) | 254 nm (alternative method [3]) | | Injection Volume | 20 µL (typical, can be adjusted based on sensitivity requirements) | | Column Temperature | Ambient (typically 25-30°C) | | Sample Concentration | 10-50 µg/mL (linear range) [3] |

This method has been validated for accuracy, precision, and linearity and can be used for the analysis of bulk drugs and pharmaceutical formulations [2].

Forced Degradation Studies Protocol

Forced degradation helps in identifying the degradation pathways and the intrinsic stability of the drug substance. The following workflow outlines a standard forced degradation study for this compound.

Start Start: Citalopram Hydrobromide Solution Acid Acidic Hydrolysis (0.1N HCl, 60°C, 1-24h) Start->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C, 1-24h) Start->Base Oxid Oxidative Stress (3% H₂O₂, RT, 1-24h) Start->Oxid Thermal Thermal Stress (Solid, 105°C, 1-7 days) Start->Thermal Photo Photolytic Stress (e.g., ICH Q1B conditions) Start->Photo Analyze Analyze Samples (RP-HPLC, MS, NMR) Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze Identify Identify and Characterize Impurities Analyze->Identify

Characterization of Degradants: The degradation products and unknown impurities generated from these studies should be isolated and characterized using techniques like ESI-MS/MS, ¹H NMR, and FT-IR spectroscopy [2].

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used in the analysis of citalopram impurities? A: Acetonitrile or Methanol are the primary solvents used in the mobile phase for the RP-HPLC analysis of citalopram impurities [4]. One developed method uses a mixture of methanol, phosphate buffer (pH 3.4), and acetonitrile (55:40:5 v/v/v) [3].

Q2: How should I store citalopram impurity reference standards? A: Citalopram impurity standards should be stored at a controlled room temperature between 2-8 °C, or as specifically indicated on the Certificate of Analysis (CoA) provided with the standard [4].

Q3: My HPLC method is not separating Impurity D and Impurity E effectively. What can I adjust? A: The separation of all related substances is highly influenced by the mobile phase composition and pH [2]. You can try:

  • Fine-tuning the pH of the aqueous buffer (e.g., 0.3% diethylamine, pH 4.70).
  • Adjusting the ratio of organic solvents (Methanol and Acetonitrile) in the mobile phase.
  • Optimizing the gradient program to improve resolution between closely eluting peaks.

Q4: During forced degradation, I see an unknown peak. How can I identify it? A: To identify an unknown impurity:

  • Isolate the impurity by scaling up the degradation and collecting the HPLC fraction containing the unknown peak.
  • Characterize the isolated compound using spectroscopic techniques. As demonstrated in the literature, the combination of ESI-MS/MS (for structural fragments), ¹H NMR (for proton environment), and FT-IR (for functional groups) is highly effective for definitive characterization [2].

Q5: What are the regulatory guidelines for controlling impurities in citalopram? A: The control of impurities must comply with the guidelines set by ICH (International Council for Harmonisation) and standards described in various pharmacopoeias (such as USP) [4]. This involves identification, reporting, and qualification thresholds for impurities.

References

Citalopram hydrobromide solubility challenges in experimental solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental solubility challenge with citalopram hydrobromide? this compound has very low water solubility, reported to be less than 0.1 mg/mL [1]. This inherent property limits its bioavailability and poses a significant challenge for formulating effective drug delivery systems, often leading to delayed onset of action [1].

  • Q2: What is a promising strategy to overcome this solubility issue? Incorporating citalopram into thermosensitive polymeric micelles is a highly effective strategy. A 2025 study showed this method can increase citalopram's solubility by up to 95-fold and achieve a 25-fold faster release compared to the pure drug substance [1].

  • Q3: Which polymers are recommended for creating these micelles? The optimized formulation uses a blend of Pluronic F127 (PF127) and Poloxamer 188 (P188). This combination provides an ideal balance of thermosensitive behavior (from PF127) and enhanced solubilization and stability (from P188) [1].

  • Q4: What critical temperature property must the final formulation have for intranasal delivery? The formulated micelles should have a Lower Critical Solution Temperature (LCST) around 31°C. This ensures the micelles undergo a desirable size change at nasal cavity temperatures (32-35°C), promoting better drug release and permeability [1].

  • Q5: How is the success of the formulation measured? Key metrics for a successful formulation include:

    • Z-Average Size: ~30-35 nm [1]
    • Polydispersity Index (PdI): <0.3, indicating a narrow, uniform size distribution [1]
    • Encapsulation Efficiency: ~90% [1]

Technical Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Solubility Enhancement Inefficient drug encapsulation; suboptimal polymer ratio. Optimize the Pluronic F127 to Poloxamer 188 ratio. Using the thin-film hydration method can improve drug loading. [1]
Micelle Instability Physical instability leading to drug precipitation or micelle aggregation. Ensure the Poloxamer 188 content is sufficient to provide a "stealth" effect and stabilize the colloidal system. [1]
Insufficient Drug Release Poor drug release profile at the target site. Verify the LCST of the formulation is ~31°C. A proper LCST triggers faster drug release at nasal temperature. [1]
Low Permeability Limited drug passage through the nasal mucosa. Confirm the micelle Z-average is nanoscale (e.g., ~31 nm). Smaller size and use of Pluronics enhance permeability across biological barriers. [1]

This compound & Optimized Formulation Profile

The table below summarizes the core properties of citalopram and the target metrics for a successfully optimized polymeric micelle formulation.

Parameter This compound (Pure Drug) Optimized Polymeric Micelle (PM) Formulation
Water Solubility < 0.1 mg/mL [1] 95-fold increase (vs. pure drug) [1]
Molecular Weight 405.31 g/mol [1] N/A (Carrier system)
log P (Lipophilicity) 3.58 [1] N/A (Carrier system)
Z-Average (Size) N/A 31.41 ± 0.99 nm [1]
Polydispersity Index (PdI) N/A 0.241 (Indicates a narrow size distribution) [1]
Lower Critical Solution Temp (LCST) N/A ~31°C [1]
Encapsulation Efficiency N/A ~90% [1]

Experimental Protocol: Thin-Film Hydration Method

This section provides a detailed methodology for preparing citalopram-loaded polymeric micelles, based on the cited research [1].

Diagram: Polymeric Micelle Formulation Workflow

G Start Start Experiment Step1 Dissolve CT, PF127, and P188 in Organic Solvent Start->Step1 Step2 Form Thin Film via Rotary Evaporation Step1->Step2 Step3 Hydrate Film with Aqueous Medium (SNES) Step2->Step3 Step4 Assemble into Micelles via Sonication Step3->Step4 Step5 Lyophilize (Freeze-Dry) Step4->Step5 End Final Solidified Micelle Product Step5->End

Materials:

  • Active Pharmaceutical Ingredient (API): this compound (CT) [1].
  • Polymers: Pluronic F127 (PF127) and Poloxamer 188 (P188) [1].
  • Solvent: Ethanol (96% v/v) [1].
  • Hydration Medium: Simulated Nasal Electrolyte Solution (SNES) at pH 5.6 [1].

Procedure:

  • Dissolution: Accurately weigh CT, PF127, and P188 and dissolve them together in ethanol within a round-bottom flask [1].
  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process will form a thin, uniform film on the inner wall of the flask [1].
  • Hydration: Hydrate the dry film using a pre-warmed appropriate volume of SNES solution. The hydration should be performed above the phase transition temperature of the polymers to facilitate micelle formation [1].
  • Micelle Formation: Subject the hydrated mixture to sonication to assist in the self-assembly process and form a clear, colloidal micellar solution [1].
  • Lyophilization: Freeze-dry the resulting micelle solution to obtain a solidified product with improved long-term stability [1].

Mechanism of Solubility Enhancement

The following diagram illustrates how polymeric micelles enhance the solubility and delivery of citalopram.

Diagram: Mechanism of Polymeric Micelle Delivery

G A Amphiphilic Polymers (PF127 & P188) B Self-Assembly in Aqueous Solution A->B C Formation of Polymeric Micelle B->C D1 Hydrophilic Shell (Protects micelle) C->D1 D2 Hydrophobic Core (Encapsulates Citalopram) C->D2

The development of thermosensitive polymeric micelles presents a robust solution to the classic solubility challenges of this compound. This guide provides a foundational protocol that you can adapt and optimize further in your laboratory.

References

Citalopram hydrobromide cross-reactivity in assay development

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Citalopram Hydrobromide Cross-Reactivity

Here are answers to some frequently asked questions regarding citalopram and assay cross-reactivity.

  • What does "cross-reactivity" mean in the context of an immunoassay? Cross-reactivity occurs when an antibody in an immunoassay binds not only to its target molecule but also to other structurally similar compounds. This can lead to false positive results or an overestimation of the target's concentration. It is a key parameter used to assess an assay's selectivity [1] [2].

  • Has citalopram been documented to cause cross-reactivity in commercial immunoassays? Yes, research utilizing chemoinformatic methods has identified citalopram as a compound with a high predicted probability of cross-reacting in certain drug screening immunoassays. This suggests that its structural similarity to other molecules can cause interference in some assay systems [1].

  • Can cross-reactivity be predicted computationally? Yes, computational methods are a valuable tool. Studies show that calculating molecular similarity using specific descriptors and the Tanimoto similarity coefficient can strongly and significantly separate cross-reactive from non-cross-reactive compounds. This allows for rapid in-silico screening of drug databases to identify potential cross-reactive molecules early in the assay development process [1].

  • Besides immunoassays, are there other "cross-reactivity" concerns with citalopram? Yes. The term is also used in other contexts. In drug therapy, citalopram can interact with other serotonergic agents (like tramadol), potentially leading to a condition called serotonin syndrome, which is a form of adverse pharmacological "cross-reactivity" in their effects on the serotonin system [3]. Furthermore, Tissue Cross-Reactivity (TCR) studies are a separate, regulated requirement for developing biologic drugs like antibodies to identify off-target binding in tissues [4] [5].

Troubleshooting Guides & Experimental Approaches

Guide 1: Predicting and Testing Immunoassay Cross-Reactivity

This guide outlines a methodology for assessing the risk of cross-reactivity during assay development.

Relevant Experimental Protocol: The following workflow is based on established chemoinformatic and experimental validation methods [1].

G Workflow for Assessing Immunoassay Cross-Reactivity Start Start: Assay Development Step1 1. Define Target Molecule(s) (e.g., assay hapten) Start->Step1 Step2 2. Computational Screening - Use molecular descriptors (e.g., MDL keys) - Calculate Tanimoto coefficient Step1->Step2 Step3 3. High Similarity Predicted? Step2->Step3 Step4 4. Experimental Validation - Use competitive immunoassay format - Calculate IC50 values Step3->Step4 Yes End Integrate Findings into Assay Specificity Profile Step3->End No Step5 5. Calculate Cross-Reactivity CR = (IC50 Target / IC50 Cross-Reactant) x 100% Step4->Step5 Step5->End

Key Considerations:

  • Modulating Assay Specificity: Research indicates that cross-reactivity is not a fixed property of the antibodies alone. You can influence it by changing the assay format (e.g., ELISA vs. FPIA) or the concentrations of immunoreagents. Shifting to lower reagent concentrations and using more sensitive detection methods often results in a more specific assay with lower cross-reactivity [2].
  • Classification of Results: When testing compounds, they can be classified based on their reactivity. For a tricyclic antidepressant (TCA) assay, for example, a compound like citalopram (which is not a TCA) would be considered an "Out-of-class compound". If it causes a positive result at low concentrations, it would be a "Strong False Positive" [1].
Guide 2: Investigating Pharmacodynamic Interactions

This guide addresses the investigation of functional cross-reactivity, such as synergistic or adverse effects, when citalopram is combined with other active substances.

Relevant Experimental Protocol: The following methodology is adapted from recent studies investigating the combination of citalopram and crocin in mice [6].

Summary of Quantitative Data from Combination Study [6]: The table below summarizes key behavioral findings that demonstrate a synergistic interaction.

Treatment Group Dose (mg/kg) Effect on Immobility Time (FST & TST) Effect on Grooming Duration (ST) Interpretation
Citalopram alone 4 Decreased Increased Antidepressant-related behavior
Crocin alone 40 Decreased Increased Antidepressant-related behavior
Citalopram + Crocin 1 + 40 Stronger decrease Stronger increase Synergistic effect

Experimental Workflow:

G Workflow for Assessing Drug Combination Effects Start Define Research Goal (e.g., synergy or toxicity) Step1 1. Animal Model & Groups - Include control, single drug, and combination groups - Consider stress models (e.g., ARS) Start->Step1 Step2 2. Drug Administration - Intraperitoneal (i.p.) injection common - Use appropriate vehicle control Step1->Step2 Step3 3. Behavioral Tests - Forced Swim Test (FST) - Tail Suspension Test (TST) - Splash Test (ST) Step2->Step3 Step4 4. Biochemical Analysis - Measure oxidative stress markers - Histopathological examination Step3->Step4 Step5 5. Data Analysis - Use one-way/two-way ANOVA + post-hoc test - Perform isobolographic analysis for synergy Step4->Step5 End Conclusion on Interaction (Synergistic, Additive, Adverse) Step5->End

Key Considerations:

  • Serotonin Syndrome Risk: Be aware that combining citalopram with other serotonergic drugs (e.g., tramadol) can induce serotonin syndrome and cause significant oxidative stress and histopathological damage in brain tissue. Studies show that co-administration of an agent like tianeptine may mitigate some of this damage [3].
  • Mechanism Insight: While citalopram is a well-known SSRI, crocin from saffron is also believed to affect serotonin levels, though its exact mechanism is less clear. Investigating such combinations can reveal interactions between different serotonergic pathways [6].

References

minimizing Citalopram hydrobromide adsorption in laboratory equipment

Author: Smolecule Technical Support Team. Date: February 2026

Equipment Material & Surface Selection

The choice of laboratory equipment material can significantly influence adsorption. The following table compares materials based on general chemical resistance principles and specific findings from CTH research.

Material/ Surface Recommendation for CTH Rationale & Evidence
Glass Preferred Inert surface; recommended for storage containers and primary equipment to minimize non-specific adsorption [1].
Polymers (e.g., HPMC, PVP) Formulation Aid Not for equipment, but used as excipients in solid foams and transdermal systems. HPMC matrices help maintain CTH in a stable, amorphous state, reducing its tendency to adhere to surfaces [2] [3].
Pluronics (PF127, P188) Formulation Additive Added to solutions to form polymeric micelles. These nanocarriers encapsulate CTH, shielding it from contact with equipment surfaces and dramatically increasing solubility, thereby reducing adsorption [4].

Formulation & Solvent System Strategies

Modifying the solvent environment or formulating CTH into a colloidal system is a highly effective method to prevent adsorption and mitigate stability issues.

Strategy Implementation Purpose & Effect
Polymeric Micelles Use Pluronic F127 and Poloxamer 188 to create nanoscale micelles (∼31 nm) encapsulating CTH [4]. Encapsulation prevents direct contact with equipment walls. Increases CTH solubility by 95-fold, drastically reducing free drug available for adsorption [4].
Optimized Solvent Mixtures Use solvent blends like Water:Ethanol:Propylene Glycol (2:3:5 v/v/v) for preparing CTH solutions [5]. The specific solvent composition maximizes CTH solubility, a principle successfully applied in drop-on-demand (DoD) dispensing for accurate dosage preparation [5].
Liquid Additives Incorporate additives like glycerol or polysorbate 20 into gels and solutions before freeze-drying [3]. Helps maintain the long-term physical stability of CTH in its amorphous form within a solid foam, preventing recrystallization and related handling issues [3].

Experimental Workflow for Troubleshooting Adsorption

The following diagram outlines a systematic approach to identify and mitigate CTH adsorption issues in the laboratory.

Start Start: Suspected CTH Adsorption A Check Equipment Material Start->A B Analyze Solvent System Start->B C Evaluate Formulation Strategy Start->C D Verify Storage Conditions Start->D E1 Switch to glass equipment where possible A->E1 E2 Use optimized solvent blends (e.g., Water:EtOH:PG 2:3:5) B->E2 E3 Introduce formulation additives (Pluronics for solutions; HPMC for solid foams) C->E3 E4 Store CTH solutions and formulations in a cool, dry, dark environment D->E4 Result Reduced CTH Adsorption and Improved Experimental Recovery E1->Result E2->Result E3->Result E4->Result

Critical Handling & Storage Protocols

Proper handling and storage are crucial to maintain CTH stability and prevent loss.

  • Storage Conditions: CTH powder should be stored in a tightly sealed container in a cool, well-ventilated area. It is critical to keep it away from direct sunlight [1]. For long-term stability of formulated solid foams, a cold and dry environment is essential to prevent recrystallization of the amorphous drug [3].
  • Cleaning Procedures: For surface decontamination, scrubbing with alcohol is an effective method [1]. Always dispose of contaminated materials according to local regulations for pharmaceutical waste [1].
  • General Handling: Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area to minimize personal exposure and environmental release [1].

Key Takeaways for Researchers

  • Primary Cause: Low inherent water solubility of CTH is a major driver for adsorption onto surfaces [4].
  • Best Solution: Encapsulation using Pluronic-based polymeric micelles is the most effective strategy, as it addresses the root cause by enhancing solubility and shielding the drug [4].
  • Systematic Approach: Follow the troubleshooting workflow to methodically check equipment, solvents, formulation, and storage conditions.

References

Citalopram hydrobromide stock solution preparation and storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Hydrobromide: Chemical & Physical Profile

Understanding the basic properties of your compound is the first step. The table below summarizes the key information available from the search results.

Property Details
Generic Name Citalopram, hydrobromide salt [1]
CAS Number 59729-32-7 [1]
Molecular Formula C₂₀H₂₁FN₂O • HBr [1]
Molecular Weight 405.3 g/mol [1]
Appearance White to Off-White Solid [1]
Purity >95% (for the available reference standard) [1]
Recommended Storage 2°C to 8°C; protect from light and moisture for the solid form [2] [1].

Suggested Stock Solution Preparation & Handling

In the absence of a specific published protocol, the following workflow and guidelines outline a logical approach for preparing a stock solution of this compound in a research setting.

Start Weigh Citalopram HBr powder A Select solvent (e.g., DMSO, Water) Start->A B Calculate mass for target molarity A->B C Dissolve powder in solvent (Vortex/Sonicate as needed) B->C D Aliquot solution into small vials C->D E Store at recommended conditions D->E F Record details: Date, Molarity, Batch E->F

Methodology
  • Solvent Selection: The choice of solvent depends on your experimental application.
    • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions (e.g., 10-100 mM) for in vitro assays.
    • Water or Buffered Saline: this compound is the salt form and may have sufficient solubility in aqueous solutions for lower concentration stocks. Verify solubility experimentally.
  • Preparation:
    • Calculate the required mass of the powder to achieve your desired molarity and final volume.
    • Dissolve the accurately weighed powder in the chosen solvent. Gentle vortexing or brief sonication in a water bath can aid in complete dissolution.
    • Use sterile, high-quality labware to prevent contamination.
Storage & Stability Best Practices
  • Aliquoting: Aliquot the stock solution into small, single-use vials to prevent repeated freeze-thaw cycles and exposure to temperature fluctuations, which can degrade the compound and affect your experimental results [1].
  • Temperature: For solid powder, store at 2°C to 8°C [1]. For stock solutions, the standard practice is to store at -20°C or below for long-term stability. The stability of Citalopram HBr in solution at various temperatures and over time has not been established in the search results and should be determined experimentally.
  • Container: Use amber vials or protect from light, as many organic compounds are photosensitive. Ensure containers are tightly sealed to prevent evaporation and absorption of moisture [2] [3].

Stability Assessment & Troubleshooting

Since explicit stability data for solutions is not available, you will need to establish it for your specific conditions. The following table outlines common issues and verification methods.

Issue Possible Cause Troubleshooting & Verification
Precipitation Solvent evaporation, temperature change, over-saturation. Visually inspect solutions before use. Warm to room temperature and mix gently. If precipitation persists, consider a fresh aliquot or re-preparing the solution.
Loss of Activity Chemical degradation over time, improper storage. Compare the biological activity of a new stock solution with an old one in a standardized assay (e.g., an IC50 assay). A rightward shift in the dose-response curve suggests degradation.
Variable Results Degradation, contamination, inaccurate concentration. Implement regular re-preparation of stock solutions based on your experimentally determined stability period.

Recommended Experimental Protocol for Stability Verification:

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) to assess chemical purity.
  • Procedure:
    • Prepare a fresh stock solution and analyze it immediately to establish a "time zero" chromatogram.
    • Store aliquots of the solution under your standard storage conditions (e.g., -20°C).
    • At regular time points (e.g., 1, 3, 6, 12 months), thaw an aliquot and re-analyze it via HPLC.
    • Monitor for the appearance of new peaks (degradants) and a decrease in the main Citalopram peak area.
  • Acceptance Criterion: A common benchmark is to consider the solution stable if the purity remains ≥95% of the initial value.

Key Takeaways & Critical Gaps

  • Available Data: The core chemical identity and recommended storage for the solid form are established (2°C to 8°C) [1].
  • Critical Gaps: The search results do not contain specific data on:
    • The solubility of Citalopram HBr in various solvents.
    • The stability (half-life) of Citalopram HBr in solution (DMSO, water, etc.) at different temperatures (-20°C, 4°C, room temperature).
    • A peer-reviewed protocol for preparing a stock solution.

References

Citalopram hydrobromide versus escitalopram QT prolongation effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of QT Prolongation Effects

The table below summarizes the key quantitative data from regulatory and clinical studies.

Parameter Citalopram Escitalopram Notes & Source
Recommended Max Dose (Adult) 40 mg/day [1] 20 mg/day [2] Escitalopram's S-enantiomer is the therapeutically active component; its equivalent dose is half that of citalopram [2].
Recommended Max Dose (Age >60) 20 mg/day [1] 20 mg/day (no age-specific reduction) [2]
Mean QTc Change at Max Recommended Dose 12.6 ms (estimated for 40 mg) [1] 6.6 ms (at 20 mg) [1] Data from FDA thorough QT studies. The value for citalopram 40 mg is an estimate based on the relationship between blood concentration and QT interval [1].
Mean QTc Change at Supratherapeutic Dose 18.5 ms (at 60 mg) [1] 10.7 ms (at 30 mg) [1]
Dose-Dependent Effect Yes [3] [1] Yes [4] [5] The effect is confirmed for both drugs, though the magnitude differs.
Regulatory Stance on Risk FDA and MHRA warnings for QT prolongation [1] [5] MHRA warnings for QT prolongation; FDA found risk lower than citalopram [1] [5] [6] The UK's MHRA issued safety warnings for both drugs, while the US FDA initially issued a warning specifically for citalopram [4].

Experimental Data and Methodologies

The quantitative data in the table above is primarily derived from "thorough QT studies," which are standardized clinical trials designed to assess a drug's potential to prolong the QT interval.

  • Study Design: The key studies for both citalopram and escitalopram were randomized, double-blind, placebo-controlled, active drug-controlled (moxifloxacin), crossover studies [1]. This robust design minimizes bias and provides a reliable internal control.
  • Primary Outcome: The primary endpoint was the mean change in the Fridericia-corrected QT interval (QTcF) from baseline [1] [5].
  • Population: The citalopram study included 119 healthy subjects, while the escitalopram study included 113 healthy subjects [1].
  • Dosing: Subjects received therapeutic and supratherapeutic doses of the SSRI, placebo, and a positive control (400 mg moxifloxacin) in a crossover manner.

Clinical Risk and Mechanism

For a complete risk assessment, it is critical to consider factors beyond the average QT prolongation.

  • Mechanism of Prolongation: The exact mechanism is not fully understood but is believed to involve the inhibition of the rapid delayed rectifier potassium channel (IKr) in the heart, which plays a crucial role in cardiac repolarization [7]. It is notable that while the antidepressant activity resides solely in the S-enantiomer, the QT prolongation effects are not specific to this isomer, suggesting the R-enantiomer also contributes to the cardiotoxic effect [1].
  • Clinical Significance & Risk Factors: A QTc interval >500 ms is associated with a substantially elevated risk of Torsades de Pointes (TdP) [7]. However, dose is only one risk factor. The clinical risk of a dangerous arrhythmia is significantly heightened by the presence of patient-specific factors, which must be considered when prescribing [4] [7]. The following diagram illustrates the pathway from drug exposure to clinical risk, integrating these key risk factors.

cluster_0 Patient-Related Risk Factors start Drug Exposure (Citalopram/Escitalopram) mech Inhibition of Cardiac IKr Potassium Channel start->mech effect Prolonged Cardiac Action Potential mech->effect ecg QTc Interval Prolongation on ECG effect->ecg risk Increased Risk of Torsades de Pointes (TdP) ecg->risk outcome Sudden Cardiac Death risk->outcome factors Key Risk Factors factors->ecg Modulates f1 • Age > 65 years • Female Sex • Congenital LQTS • Electrolyte Disturbances • Underlying Heart Disease • Hepatic Impairment • Concomitant QT-Prolonging Drugs

Overall Conclusion for Professionals

For researchers and drug development professionals, the key takeaways are:

  • Clear Difference in Magnitude: Citalopram demonstrates a greater magnitude of QTc prolongation compared to escitalopram at both therapeutic and supratherapeutic doses [1].
  • Dose-Dependency is Key: The effect is dose-dependent for both drugs, underscoring the importance of adhering to recommended maximum doses, especially in vulnerable populations [3] [1] [5].
  • Risk is Multifactorial: The potential for a clinically significant arrhythmia is not determined by the drug alone. It is the result of a combination of the drug's effect, patient-specific risk factors, and metabolic considerations (e.g., CYP2C19 poor metabolizers have higher drug exposure) [4] [7] [1].

References

Citalopram hydrobromide metabolite quantification method validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sample Purification Methods for CIT and DCIT

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Optimal Sorbent/Solvent Discovery C18 cartridge [1] Dichloromethane [1]
Washing Solution Redistilled water with formic acid (pH 3.5) [1] Not Applicable
Elution/Solvent Evaporation Elution with 0.5 mL methanol; evaporation to dryness [1] Organic layer transferred and evaporated to dryness [1]
Quantitation Limit (LOQ) 4.0 ng/mL [1] 8.0 ng/mL [1]
Key Advantage Higher recovery and lower LOQ [1] Simpler procedure, no specialized cartridges needed [1]

Detailed Experimental Protocols

Here are the detailed methodologies for the key sample preparation and analytical techniques cited in the comparison.

Solid-Phase Extraction (SPE) Protocol [1]
  • Sample Pre-treatment: Centrifuge 1 mL of saliva at 8,000 g for 5 minutes.
  • Cartridge Conditioning: Condition a Discovery C18 SPE cartridge with 1 mL of methanol followed by 1 mL of redistilled water.
  • Loading: Load the supernatant from the centrifuged saliva onto the conditioned cartridge.
  • Washing: Rinse the cartridge with 2 mL of redistilled water acidified with formic acid (pH 3.5).
  • Elution: After the cartridge is dried, elute the analytes with 0.5 mL of methanol.
  • Post-extraction: Evaporate the eluate to dryness in a water bath. Reconstitute the dry residue in 100 µL of a mixture of acetonitrile and water (50:50, v:v). Centrifuge the solution at 8,000 g for 2 minutes before analysis.
Liquid-Liquid Extraction (LLE) Protocol [1]
  • Extraction: Add 3 mL of dichloromethane to 1 mL of saliva in a plastic tube.
  • Mixing and Phase Separation: Shake the mixture for 20 minutes, then centrifuge at 8,000 g for 5 minutes.
  • Post-extraction: Transfer the organic (dichloromethane) layer to a new glass tube and evaporate it to dryness. Reconstitute the dry residue in 100 µL of a mixture of acetonitrile and water (50:50, v:v). Centrifuge the solution at 8,000 g for 2 minutes before analysis.
UHPLC-DAD Analytical Conditions [1]
  • Instrument: UHPLC with a DAD detector.
  • Column: C-18 column.
  • Mobile Phase: A mixture of acetonitrile and redistilled water in a 37:63 (v:v) ratio, with the addition of formic acid to adjust the pH to 3.5.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Ultraviolet (UV) detection at 240 nm [2].
  • Retention Time: Citalopram elutes at approximately 3.7 minutes under similar conditions [2].

Citalopram Metabolism and Quantification Workflow

The following diagram illustrates the metabolic pathway of Citalopram and the general workflow for its quantification in biological samples, integrating information from the search results.

CIT Citalopram (CIT) CYP Cytochrome P450 (CYP3A4, CYP2C19) CIT->CYP DCIT Desmethylcitalopram (DCIT) CYP->DCIT OtherMets Didesmethylcitalopram & other metabolites DCIT->OtherMets Further metabolism Sample Biological Sample (Saliva, Plasma, Urine) Prep Sample Preparation (SPE or LLE) Sample->Prep Analysis UHPLC Analysis (C-18 column, pH 3.5) Prep->Analysis Quant Quantification (LOQ: 4-8 ng/mL) Analysis->Quant

The diagram shows that CIT is primarily metabolized in the liver by cytochrome P450 enzymes into its main active metabolite, DCIT, which has a longer elimination half-life (59 hours) than the parent drug (35 hours) [1]. DCIT is further metabolized to other compounds. The quantification workflow involves sample collection, purification via SPE or LLE, chromatographic separation, and final quantification.

Key Considerations for Researchers

  • Metabolomic Signatures: Beyond quantifying the drug and its direct metabolites, research shows that exposure to citalopram/escitalopram induces shifts in broader metabolic pathways. These include significant changes in tryptophan, tyrosine, and purine metabolism, which may be linked to the gut microbiome, oxidative stress, and inflammation-related mechanisms of action [3].
  • Alternative Matrices: While blood and plasma are common, saliva offers a non-invasive alternative for therapeutic drug monitoring, measuring the active, unbound fraction of the drug [1]. Other matrices like urine and hair are also used in forensic contexts [4].
  • Emerging Techniques: For pharmaceutical formulation analysis rather than biological quantification, Near-Infrared Chemical Imaging (NIR-CI) has been successfully used as a non-destructive method for visualizing and quantifying citalopram hydrobromide within porous drug products [5].

References

Citalopram hydrobromide comparative receptor selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Receptor Selectivity Profile

The following table summarizes the binding affinity of citalopram for key molecular targets, based on in vitro experimental data.

Molecular Target Citalopram Binding Affinity (IC₅₀ or Kᵢ) Experimental Notes & Context
Serotonin Transporter (SERT) 1.8 nM (IC₅₀) Primary target; potent inhibition of serotonin reuptake [1].
Norepinephrine Transporter (NET) 8,800 nM (IC₅₀) ~4,900-fold lower affinity than for SERT [1].
Dopamine Transporter (DAT) 41,000 nM (IC₅₀) ~22,800-fold lower affinity than for SERT [1].
Nicotinic Acetylcholine Receptors (nAChRs) Varies by subtype; non-competitive antagonism [2].
▸ hα3β4 nAChR 5.1 µM (IC₅₀) Highest potency among tested nAChRs [2].
▸ rα9α10 nAChR 7.5 µM (IC₅₀) Inhibits via orthosteric site binding [2].
▸ hα4β2 nAChR 19.1 µM (IC₅₀) [2]
▸ hα7 nAChR 18.8 µM (IC₅₀) [2]
Histamine H1 Receptor > 10,000 nM (Kᵢ) Negligible affinity [3].
Muscarinic Acetylcholine Receptors No significant affinity Does not exhibit anticholinergic effects [3] [4].
Adrenergic Receptors (α & β) No significant affinity [3] [4]
GABAₐ, Opioid, Benzodiazepine Receptors No significant affinity [4]

Key Experimental Methodologies

The data in the table above is derived from standardized in vitro protocols. Here are the details of the key experiments cited.

  • 1. Neurotransmitter Transporter Inhibition Assay [1]

    • Objective: To determine the potency and selectivity of citalopram in inhibiting the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
    • Method: This is typically a radioligand binding assay. Cells (e.g., HEK-293) expressing the individual human recombinant transporters are incubated with a known concentration of a radioactive ligand (e.g., [³H] serotonin for SERT) that binds to the transporter. The ability of different concentrations of citalopram to displace the bound radioactive ligand is measured. The IC₅₀ value (concentration that inhibits 50% of specific binding) is calculated from the resulting competition curve.
  • 2. Nicotinic Acetylcholine Receptor Inhibition Assay [2]

    • Objective: To characterize the inhibitory activity and selectivity of citalopram on various human and rodent nicotinic acetylcholine receptor subtypes.
    • Methods:
      • Calcium Influx Assay: Used for human α3β4, α4β2, and α7 nAChRs expressed in cell lines (HEK-293 or GH3 cells). Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon application of a nicotinic agonist (e.g., ACh) is measured, both with and without pre-incubation with citalopram. The reduction in the calcium signal indicates receptor blockade, from which an IC₅₀ is derived.
      • Two-Electrode Voltage Clamp Electrophysiology: Used for rat α9α10 nAChRs expressed in Xenopus laevis oocytes. An oocyte expressing the receptors is impaled with microelectrodes, held at a constant voltage, and exposed to ACh to elicit a current. The reduction of this current amplitude by citalopram is measured to determine potency and mechanism (competitive vs. non-competitive).

Mechanism of Action and Selectivity Visualization

The diagram below illustrates citalopram's primary mechanism and its key allosteric properties, integrating the experimental findings.

Sub Serotonin (5-HT) SERT Serotonin Transporter (SERT) Sub->SERT Reuptake Release Increased Serotonin in Synaptic Cleft SERT->Release Reuptake Blocked Cit Citalopram Cit->SERT Competitive Inhibition at Orthosteric (S1) Site Allo Allosteric (S2) Site Cit->Allo Low-affinity Binding Allo->SERT Allosteric Modulation Effect Enhanced Serotonergic Neurotransmission Release->Effect

As the diagram and data show, citalopram's primary action is potent inhibition of SERT. While it has virtually no affinity for many neuromodulatory receptors, research indicates it can also act as a non-competitive antagonist at various nAChR subtypes, albeit at much higher (micromolar) concentrations [2].

References

Citalopram hydrobromide analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Chromatographic Method for Enantiomeric Purity

The table below summarizes a validated Liquid Chromatographic (LC) method for determining the enantiomeric purity of Citalopram, as detailed in a recent study. This method is crucial because Citalopram is a chiral drug, and its enantiomers can have different pharmacological activities [1].

Validation Parameter Experimental Conditions & Results
Objective Enantiospecific separation and determination of Citalopram in bulk drugs and pharmaceuticals [1].
Analytical Technique Liquid Chromatography (LC) with UV and polarimetric detectors in series [1].
Chromatographic Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) [1].
Mobile Phase n-hexane:2-propanol:triethylamine (TEA) (95:05:0.1 v/v/v) [1].
Flow Rate & Temperature 1.0 ml/min at 25 °C [1].
Detection Wavelength 240 nm [1].
Internal Standard Clopidogrel hydrogen sulphate [1].
Runtime Within 20 minutes [1].
Resolution (Rs) ≥ 3.0 (baseline separation) [1].
Linearity Range 50–600 µg/mL [1].
Correlation Coefficient (r²) > 0.9999 [1].
Limit of Detection (LOD) 0.5 µg/mL for both enantiomers [1].
Limit of Quantification (LOQ) 1.3 µg/mL for both enantiomers [1].
Precision (Intra- & Inter-day) < 0.63% R.S.D. [1].
Accuracy (Recovery) 99.38–100.41% [1].

Detailed Experimental Protocol

For researchers aiming to replicate or validate this method, here is a detailed breakdown of the experimental protocol:

  • Instrumentation and Reagents:

    • Equipment: A liquid chromatograph system equipped with a UV detector (set at 240 nm) and a polarimetric detector connected in series is required [1].
    • Column: A Chiralcel OD-H column with dimensions of 250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm [1].
    • Reagents: Prepare mobile phase using n-hexane, 2-propanol, and triethylamine (TEA). The internal standard is Clopidogrel hydrogen sulphate [1].
    • Standards: Citalopram reference standards and the sample to be analyzed (bulk drug or pharmaceutical formulation) [1].
  • Chromatographic Conditions:

    • Mobile Phase Preparation: Mix n-hexane, 2-propanol, and triethylamine in the volume ratio of 95:05:0.1. Ensure the mixture is homogeneous and degassed before use [1].
    • Flow Rate: Set to 1.0 mL/min [1].
    • Column Oven Temperature: Maintain at a constant 25°C [1].
    • Injection Volume: As per the instrument's capability and linearity range [1].
    • Detection: The UV detector at 240 nm is used for quantitative analysis. The polarimetric detector in series helps in identifying the enantiomers [1].
  • System Suitability Testing:

    • Before sample analysis, perform a system suitability test. This method considers a resolution (Rs) value of ≥ 3.0 between the Citalopram enantiomers as a key criterion for baseline separation [1].

The workflow for this analytical method can be visualized as follows:

Start Start Method Validation Prep Prepare Mobile Phase and Standards Start->Prep Cond Set Chromatographic Conditions Prep->Cond Suit Perform System Suitability Test Cond->Suit Analysis Run Samples and Standards Suit->Analysis Resolution ≥ 3.0 Data Data Acquisition from Detectors Analysis->Data Eval Evaluate Validation Parameters Data->Eval End Report Results Eval->End

Research Context and Further Considerations

It is important to interpret these findings within the broader research context:

  • Focus on a Specific Method: The experimental data above pertains specifically to a chiral separation method. While it thoroughly validates parameters like specificity, accuracy, and precision for its purpose, it does not represent a comparison with other common methods for Citalopram analysis, such as assays for potency or related substances in a non-chiral context.
  • Adherence to ICH Guidelines: The described method was validated for parameters—specificity, accuracy, precision, linearity, LOD, and LOQ—that are core to the ICH Q2(R1) guideline on validation of analytical procedures. This demonstrates a direct application of ICH principles in a practical setting [1].
  • Limitations of Current Search: The other search results, while recent, focus on drug-drug interaction profiles and novel drug delivery systems for Citalopram, not on analytical method validation [2] [3]. Therefore, they do not provide the comparative data you requested.

To conduct a more comprehensive comparison, you may need to explore specialized scientific databases more deeply using search terms like "Citalopram HPLC assay validation," "Citalopram UPLC method," or "Citalopram stability-indicating method" to find studies that compare multiple analytical techniques.

References

Citalopram hydrobromide versus tricyclic antidepressants side effect profile

Author: Smolecule Technical Support Team. Date: February 2026

Side Effect Profile: Citalopram vs. Tricyclic Antidepressants (TCAs)

Side Effect Citalopram (SSRI) Tricyclic Antidepressants (TCAs) Clinical Context & Evidence
Overall Tolerability Better Poorer Significantly fewer patients on Citalopram withdrew from trials due to adverse events compared to TCAs (OR 0.54) [1].
Anticholinergic Effects
• Dry Mouth Less common and severe [2] Very common [3] [2] Caused by TCAs' strong antagonism of muscarinic acetylcholine receptors [3].
• Constipation Less common [2] Very common [3] [2] -
• Blurred Vision Less common [2] Very common [3] [2] -
• Urinary Retention Rare [2] More common; can worsen existing condition [3] -
Sedation Less sedating; can cause insomnia or drowsiness [4] [5] Often causes significant drowsiness [3] [2] Sedation from TCAs is linked to their antihistamine (H1) effect [3].

| Cardiovascular Effects | • Risk of dose-dependent QT prolongation [6] [7] • Max dose limited to 40mg/day (20mg for elderly) [6] | • Risk of orthostatic hypotension, tachycardia [3] [2] • Can cause abnormal heart rhythms (arrhythmia) [3] [2] | TCAs are associated with more dangerous cardiac side effects, especially in overdose [2]. | | Sexual Dysfunction | Common (e.g., low libido, erectile dysfunction, anorgasmia) [6] [2] [7] | Common [2] | Sexual dysfunction is a frequent reason for discontinuation across most antidepressants. | | Weight Change | Can occur (usually gain) [7] | Common (gain) [3] [2] | - | | Nausea / GI Upset | Common, especially early in treatment [5] [2] | Occurs [2] | Linked to stimulation of serotonin receptors in the gut [7]. |

Mechanisms of Action and Side Effect Causation

The difference in side effect profiles originates from their distinct molecular mechanisms. The following diagram illustrates the key biological pathways and targets for each drug class.

G cluster_SSRI Citalopram (SSRI) Pathway cluster_TCA Tricyclic Antidepressant (TCA) Pathway SSRI Citalopram SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits 5-HT Levels ↑ Synaptic Serotonin (5-HT) SERT->5-HT Levels Leads to 5-HT1A Receptor 5-HT Receptor Activation 5-HT Levels->5-HT1A Receptor Therapeutic Effect Therapeutic Effect 5-HT1A Receptor->Therapeutic Effect  Mood Regulation 5-HT1A Receptor->Therapeutic Effect TCA Tricyclic Antidepressant TCA->SERT Inhibits NET Norepinephrine Transporter (NET) TCA->NET Inhibits Muscarinic Receptor Muscarinic Acetylcholine Receptor TCA->Muscarinic Receptor Antagonizes Alpha-1 Receptor Alpha-1 Adrenergic Receptor TCA->Alpha-1 Receptor Antagonizes Histamine H1 Receptor Histamine H1 Receptor TCA->Histamine H1 Receptor Antagonizes NE Levels ↑ Synaptic Norepinephrine (NE) NE Levels->Therapeutic Effect  Mood & Energy NE Levels->Therapeutic Effect Side Effects Side Effects Muscarinic Receptor->Side Effects  Dry Mouth, Constipation  Blurred Vision, Urinary Retention Muscarinic Receptor->Side Effects Alpha-1 Receptor->Side Effects  Orthostatic Hypotension  Dizziness Alpha-1 Receptor->Side Effects Histamine H1 Receptor->Side Effects  Sedation, Weight Gain Histamine H1 Receptor->Side Effects

The diagram shows that while both drug classes increase synaptic levels of serotonin and/or norepinephrine to produce therapeutic effects, TCAs also block several other key receptors, which directly explains their broader and more severe side effect profile [3] [2].

Key Experimental Data and Methodologies

  • Source of Comparative Data: A key source is a systematic review and meta-analysis from the Cochrane Collaboration (2012), which included 37 randomized controlled trials (RCTs) with over 6,000 participants [1].
  • Primary Outcomes: The review focused on efficacy (number of patients who responded or remitted), acceptability (all-cause treatment discontinuation), and tolerability (side effects, withdrawal due to adverse events) [1].
  • Statistical Findings: The meta-analysis found a statistically significant advantage for Citalopram in tolerability, with fewer patients withdrawing due to adverse events compared to those on TCAs (Odds Ratio 0.54, 95% CI 0.38 to 0.78) [1].

Conclusion for Drug Development

For researchers and drug development professionals, the key takeaway is that the selectivity of Citalopram for the serotonin transporter offers a superior safety and tolerability profile over the broader pharmacology of TCAs. This is a major reason SSRIs like Citalopram have largely replaced TCAs as first-line pharmacotherapy for depression [6]. However, the dose-dependent risk of QT prolongation with Citalopram is a critical consideration for later-generation drug design, highlighting the need for compounds free from serious cardiovascular liabilities [6] [7].

References

Citalopram hydrobromide assay comparison HPLC versus spectrophotometric methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the key performance parameters for the HPLC and UV Spectrophotometric methods as reported in the literature.

Parameter HPLC Method [1] UV Spectrophotometric Method [1] Advanced LC-MS/MS Method [2]
Analytical Principle Separation by reverse-phase chromatography UV light absorption at a specific wavelength Separation plus mass-to-charge ratio detection
Linearity Range 10.00 - 70.00 µg/mL [1] 2.50 - 17.50 µg/mL [1] 1.0 - 230 ng/mL (for multiple antidepressants) [2]
Detection Wavelength UV (specific wavelength not stated) 239 nm [1] Mass spectrometry (MRM mode) [2]
Precision (RSD) < 1.5% (inter and intra-day) [1] < 1.5% (inter and intra-day) [1] % CV ≤ 20% for all analytes [2]
Accuracy (% Recovery) 100.70 - 101.35% [1] 98.48 - 98.65% [1] Correlates with known therapeutic ranges [2]
Limit of Detection (LOD) Information not available in search results Information not available in search results Applicable to sub-therapeutic levels (ng/mL) [2]
Key Advantage High accuracy and precision; robust for quality control. Simplicity, speed, and cost-effectiveness. Ultra-high sensitivity and specificity; capable of multi-analyte panels [2].

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Detailed HPLC Protocol [1]
  • Column: Reversed-phase ACE C18 column.
  • Mobile Phase: A mixture of 0.30% triethylamine solution and acetonitrile in a 55:45 (v/v) ratio. The pH of this mixture is adjusted to 6.6 using 10% ortho-phosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Temperature: The column oven is maintained at 25°C.
  • Sample Preparation: Standards and tablet samples are prepared within the linearity range of 10.00-70.00 µg/mL.
  • Validation: The method was validated for linearity, precision, accuracy, and specificity according to International Conference on Harmonization (ICH) guidelines.
Detailed UV Spectrophotometry Protocol [1]
  • Wavelength: Analysis is performed at 239 nm.
  • Sample Preparation: Standard and tablet sample solutions are prepared to fall within the concentration range of 2.50-17.50 µg/mL.
  • Validation: The method was validated for the same parameters as the HPLC method, showing high precision and acceptable accuracy.
Advanced LC-MS/MS Protocol [2]
  • Sample Volume: Uses only 20 µL of human serum.
  • Sample Preparation: An automated, simple protein precipitation step is performed using a robotic liquid handler.
  • Chromatography: Utilizes liquid chromatography for initial separation.
  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides ultimate specificity and sensitivity for detecting citalopram and other antidepressants at nanogram-per-milliliter levels.

Workflow and Decision Pathway

To help visualize the process of selecting and applying these methods, the following diagram outlines a general analytical workflow and decision logic.

Start Start: Analyze Citalopram Decision1 What is the primary analysis goal? Start->Decision1 RoutineQC Routine Quality Control in Formulations Decision1->RoutineQC Formulation Analysis TraceBio Trace Analysis in Biological Fluids Decision1->TraceBio Bioanalysis (Serum/Plasma) MethodUV UV Spectrophotometry RoutineQC->MethodUV Goal: Simplicity MethodHPLC HPLC RoutineQC->MethodHPLC Goal: High Precision MethodLCMS LC-MS/MS TraceBio->MethodLCMS ResultUV Fast, cost-effective result for quality check MethodUV->ResultUV ResultHPLC Highly accurate and precise quantitative result MethodHPLC->ResultHPLC ResultLCMS Highly sensitive and specific result for low concentrations MethodLCMS->ResultLCMS

Recommendations for Researchers

  • For Routine Quality Control: The HPLC method is the most suitable for the analysis of tablet formulations due to its superior accuracy, precision, and robustness, despite requiring more sophisticated instrumentation [1].
  • For Rapid, Cost-Effective Analysis: The UV Spectrophotometric method is an excellent choice when high throughput and low cost are priorities, and when the sample is a simple formulation without interfering compounds [1] [3].
  • For Advanced Clinical & Research Applications: LC-MS/MS is the unequivocal choice for quantifying citalopram in biological fluids like serum or plasma, due to its unparalleled sensitivity and specificity at low concentrations, and its ability to run multi-analyte panels simultaneously [2].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

404.08995 Da

Monoisotopic Mass

404.08995 Da

Heavy Atom Count

25

Appearance

White Solid

Melting Point

177-179°C

UNII

I1E9D14F36

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (52.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Citalopram Hydrobromide is the orally bioavailable hydrobromide salt of the racemic bicyclic phthalene derivative citalopram with antidepressant activity. As a selective serotonin reuptake inhibitor (SSRI), citalopram selectively inhibits the CNS neuronal reuptake of serotonin, thereby potentiating serotonergic activity in the central nervous system (CNS). This agent has minimal effects on the CNS neuronal reuptake of norepinephrine (NE) and dopamine (DA).

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

59729-32-7

Metabolism Metabolites

Citalopram is metabolized mainly in the liver via N-demethylation to its principle metabolite, demethylcitalopram. Other metabolites include didemethylcitalopram, citalopram N-oxide, and a deaminated propionic acid derivative. However, the predominant entity in plasma is unchanged citalopram. Cytochrome P450 (CYP) 3A4 and 2C19 isozymes appear to be principally involved in producing demethylcitalopram. Demethylcitalopram appears to be further N-demethylated by CYP2D6 to didemethylcitalopram. Citalopram metabolites possess little pharmacologic activity in comparison to their parent compound and do not likely contribute to the clinical effect of the drug. Route of Elimination: 12-23% of an oral dose of citalopram is recovered unchanged in the urine, while 10% of the dose is recovered in the feces. Half Life: 35 hours

Wikipedia

Citalopram hydrobromide

FDA Medication Guides

CELEXA
CITALOPRAM HYDROBROMIDE
SOLUTION;ORAL
TABLET;ORAL
FOREST LABS
ALLERGAN
12/03/2012
08/18/2023
CITALOPRAM
CITALOPRAM HYDROBROMIDE
CAPSULE; ORAL
ALMATICA
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Characterization of gut microbiome in mice model of depression with divergent response to escitalopram treatment

Jiajia Duan, Yu Huang, Xunmin Tan, Tingjia Chai, Jing Wu, Hanping Zhang, Yifan Li, Xi Hu, Peng Zheng, Ping Ji, Libo Zhao, Deyu Yang, Liang Fang, Jinlin Song, Peng Xie
PMID: 34016954   DOI: 10.1038/s41398-021-01428-1

Abstract

Depression is a common and heterogeneous mental disorder. Although several antidepressants are available to treat the patients with depression, the factors which could affect and predict the treatment response remain unclear. Here, we characterize the longitudinal changes of microbial composition and function during escitalopram treatment in chronic unpredictable mild stress (CUMS) mice model of depression based on 16 S rRNA sequencing and metabolomics. Consequently, we found that escitalopram (ESC) administration serves to increase the alpha-diversity of the gut microbiome in ESC treatment group. The microbial signatures between responder (R) and non-responder (NR) groups were significantly different. The R group was mainly characterized by increased relative abundances of genus Prevotellaceae_UCG-003, and depleted families Ruminococcaceae and Lactobacillaceae relative to NR group. Moreover, we identified 15 serum metabolites responsible for discriminating R and NR group. Those differential metabolites were mainly involved in phospholipid metabolism. Significantly, the bacterial OTUs belonging to family Lachnospiraceae, Helicobacteraceae, and Muribaculaceae formed strong co-occurring relationships with serum metabolites, indicating alternations of gut microbiome and metabolites as potential mediators in efficiency of ESC treatment. Together, our study demonstrated that the alterations of microbial compositions and metabolic functions might be relevant to the different response to ESC, which shed new light in uncovering the mechanisms of differences in efficacy of antidepressants.


Optimizing prediction of response to antidepressant medications using machine learning and integrated genetic, clinical, and demographic data

Dekel Taliaz, Amit Spinrad, Ran Barzilay, Zohar Barnett-Itzhaki, Dana Averbuch, Omri Teltsh, Roy Schurr, Sne Darki-Morag, Bernard Lerer
PMID: 34238923   DOI: 10.1038/s41398-021-01488-3

Abstract

Major depressive disorder (MDD) is complex and multifactorial, posing a major challenge of tailoring the optimal medication for each patient. Current practice for MDD treatment mainly relies on trial and error, with an estimated 42-53% response rates for antidepressant use. Here, we sought to generate an accurate predictor of response to a panel of antidepressants and optimize treatment selection using a data-driven approach analyzing combinations of genetic, clinical, and demographic factors. We analyzed the response patterns of patients to three antidepressant medications in the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, and employed state-of-the-art machine learning (ML) tools to generate a predictive algorithm. To validate our results, we assessed the algorithm's capacity to predict individualized antidepressant responses on a separate set of 530 patients in STAR*D, consisting of 271 patients in a validation set and 259 patients in the final test set. This assessment yielded an average balanced accuracy rate of 72.3% (SD 8.1) and 70.1% (SD 6.8) across the different medications in the validation and test set, respectively (p < 0.01 for all models). To further validate our design scheme, we obtained data from the Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) of patients treated with citalopram, and applied the algorithm's citalopram model. This external validation yielded highly similar results for STAR*D and PGRN-AMPS test sets, with a balanced accuracy of 60.5% and 61.3%, respectively (both p's < 0.01). These findings support the feasibility of using ML algorithms applied to large datasets with genetic, clinical, and demographic features to improve accuracy in antidepressant prescription.


Doxycycline at subantimicrobial dose combined with escitalopram reverses depressive-like behavior and neuroinflammatory hippocampal alterations in the lipopolysaccharide model of depression

Bruna Stefânia Ferreira Mello, Adriano José Maia Chaves Filho, Charllyany Sabino Custódio, Patrícia de Araújo Rodrigues, Jaqueline V Carletti, Silvânia Maria Mendes Vasconcelos, Francisca Cléa Florenço de Sousa, Lia Lira Olivier Sanders, Danielle S Macedo
PMID: 34161892   DOI: 10.1016/j.jad.2021.05.083

Abstract

Doxycycline (DOXY) is a second-generation tetracycline with anti-inflammatory and neuroprotective effects. A proinflammatory profile seems to predict the severity of depressive symptoms. In the present study, we aimed at determining whether the anti-inflammatory action of subantimicrobial-dose doxycycline (SDD) (DOXY, 10mg/kg), alone or combined with the antidepressant escitalopram (ESC), could revert lipopolysaccharide-induced depressive-like alterations in mice. Male Swiss mice received saline or lipopolysaccharide (LPS) for ten consecutive days. From the 6
day of LPS exposure, they were treated with DOXY 10 mg/kg, ESC 4 mg/kg, DOXY 10 mg/kg plus ESC 4 mg/kg (DOXY+ESC), or saline. On the 10
day, we assessed behavioral despair (forced swimming test), anhedonia (sucrose preference test), brain oxidative stress markers, and inflammatory and protective pathways related to depression, such as NF-kB and phospho-CREB. Our results showed that DOXY alone or combined with ESC reduced hippocampal Iba-1 expression and interleukin (IL)-1β levels. Only DOXY+ESC successfully reversed the LPS-induced increase in NF-kBp65 expression and TNFα levels. DOXY caused a marked increase in the hippocampal expression of phospho-CREB and GSH concentrations. DOXY and DOXY+ESC showed a tendency to modulate the functional status of mitogen-activated kinase p42-44 (Phospho-p44/42 MAPK) and of the phosphorylated form of glycogen synthase kinase 3 beta (GSK3β), revealing a protective profile against inflammation. In conclusion, SDD, combined with ESC, seems to be a good strategy for reverting inflammatory changes and protecting against depression.


Hair Loss Associated with Escitalopram: Do SSRIs Affect Melatonin at the Hair Follicle?

İrem Yazıcı Karabulut, Hasan Gokcay, Hasan Belli
PMID: 34185743   DOI: 10.24869/psyd.2021.187

Abstract




Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress

Vlad Dionisie, Adela Magdalena Ciobanu, Vlad Alexandru Toma, Mihnea Costin Manea, Ioana Baldea, Diana Olteanu, Alexandra Sevastre-Berghian, Simona Clichici, Mirela Manea, Sorin Riga, Gabriela Adriana Filip
PMID: 34299103   DOI: 10.3390/ijms22147483

Abstract

In recent years, escitalopram (ESC) has been suggested to have different mechanisms of action beyond its well known selective serotonin reuptake inhibition. The aim of this study is to investigate the effects of escitalopram on oxidative stress, apoptosis, brain-derived neurotrophic factor (BDNF), Methyl-CpG-binding protein 2 (MeCP2), and oligodendrocytes number in the brain of chronic unpredictable mild stress-induced depressed rats. The animals were randomised in four groups (8 in each group): control, stress, stress + ESC 5 and stress + ESC 5/10. ESC was administered for 42 days in a fixed dose (5 mg/kg b.w.) or in an up-titration regimen (21 days ESC 5 mg/kg b.w. then 21 days ESC 10 mg/kg b.w.). Sucrose preference test (SPT) and elevated plus maze (EPM) were also performed. ESC improved the percentage of sucrose preference, locomotion and anxiety. ESC5/10 reduced the oxidative damage in the hippocampus and improved the antioxidant defence in the hippocampus and frontal lobe. ESC5/10 lowered caspase 3 activity in the hippocampus. Escitalopram had a modulatory effect on BDNF and the number of oligodendrocytes in the hippocampus and frontal lobe and also improved the MeCP2 expressions. The results confirm the multiple pathways implicated in the pathogenesis of depression and suggest that escitalopram exerts an antidepressant effect via different intricate mechanisms.


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